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  • Product: 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
  • CAS: 98157-49-4

Core Science & Biosynthesis

Foundational

Comprehensive Structural Characterization and Synthetic Utility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary & Pharmacological Relevance In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic pharmacophore. Its structural resemblance to purines allows it to act as a potent bioisostere in the design of ATP-competitive kinase inhibitors. Derivatives of this core have demonstrated profound bioactivity, including the direct inhibition of VEGFR-2, CDK1, and various antiproliferative targets in oncology[1][2].

Within this chemical space, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) serves as a highly versatile, electron-deficient building block[3]. The strategic placement of the N1-methyl group locks the tautomeric state of the pyrazole ring, reducing hydrogen-bond donor complexity and improving membrane permeability. Concurrently, the C5-nitro group acts as an electrophilic handle and a masked amine, enabling downstream late-stage diversification.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind its synthetic assembly, outline a self-validating analytical framework for its structural characterization, and explore the physicochemical properties that make it a cornerstone intermediate in drug discovery.

Synthetic Methodology and Mechanistic Causality

The synthesis of the pyrazolo[3,4-b]pyridine core requires a highly regioselective condensation between an electron-rich aminopyrazole and an electrophilic 1,3-dicarbonyl equivalent.

Step-by-Step Experimental Protocol

The following protocol outlines the cyclization of 1-methyl-1H-pyrazol-5-amine with nitromalonaldehyde to yield the target compound[4].

  • Initiation & Solvation: Dissolve 1-methyl-1H-pyrazol-5-amine (3.00 mmol) in 3.0 mL of glacial acetic acid at 25 °C.

    • Causality: Acetic acid is deliberately chosen as a dual-purpose reagent. It acts as a polar protic solvent to solubilize the precursors and as a Brønsted acid catalyst to protonate the carbonyl oxygens of the incoming aldehyde, drastically increasing their electrophilicity.

  • Electrophile Addition: Add nitromalonaldehyde sodium salt (3.00 mmol) portion-wise to the stirring solution to prevent localized thermal spikes.

  • Thermally-Driven Cyclization: Heat the reaction mixture to 108 °C for 1 hour.

    • Causality: While the initial enamine formation occurs readily at room temperature, the subsequent intramolecular cyclization (ring closure) and dehydration steps possess a higher activation energy ( Ea​ ). Heating to 108 °C provides the thermodynamic driving force required to expel water and achieve the fully aromatized bicyclic system[4].

  • In-Process Control (IPC) & Self-Validation: Pull a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into a UPLC-MS. The reaction is self-validating when the starting aminopyrazole mass ( m/z 98) is entirely depleted, and the target mass [M+H]+ ( m/z 179) dominates the chromatogram[5].

  • Isolation: Cool the mixture to room temperature and stir for 16 hours. The thermodynamic stability of the highly planar product drives its precipitation from the acidic medium. Filter, wash with cold water to remove residual acetic acid, and dry under high vacuum.

Synthetic Workflow Visualization

Synthesis A 1-Methyl-1H-pyrazol-5-amine C Acetic Acid (Solvent/Catalyst) 108°C, 1 h A->C B Nitromalonaldehyde Sodium Salt B->C D Intermediate: Enamine Formation C->D Nucleophilic Attack E Intramolecular Cyclization (Dehydration) D->E Ring Closure F 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) E->F Aromatization

Figure 1: Step-by-step synthetic workflow and cyclization mechanism for the target compound.

Comprehensive Structural Characterization

To ensure absolute scientific integrity, the structural assignment of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine must be validated through orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard 1 H NMR provides the primary validation of the core structure, but it is the coupling constants ( J -values) and 2D NMR correlations that provide absolute regiochemical certainty.

  • Confirming the C5-Nitro Position: In the 1 H NMR spectrum, the pyridine protons (C4-H and C6-H) appear as two distinct doublets at ~8.90 ppm and ~9.30 ppm. Causality: The coupling constant between these protons is strictly J≈2.5 Hz. This meta-coupling is the definitive, self-validating proof that the nitro group resides at the C5 position. If the nitro group were at C4 or C6, we would observe an ortho-coupling ( J≈8−9 Hz).

  • Confirming the N1-Methyl Tautomer: The methyl group appears as a sharp singlet at ~4.10 ppm. To prove it is attached to N1 and not N2, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Logic N1_CH3 N1-CH3 Protons (δ ~4.10 ppm) C3a C3a (Bridgehead) 3J Correlation N1_CH3->C3a HMBC C7a C7a (Bridgehead) 3J Correlation N1_CH3->C7a HMBC C3 C3 (Pyrazole) 3J Correlation N1_CH3->C3 HMBC Conclusion Confirms N1-Methyl Isomer (Rules out N2-Methyl) C3a->Conclusion C7a->Conclusion

Figure 2: Crucial 2D NMR (HMBC) correlations required to validate the N1-methyl regiochemistry.

Table 1: Summarized NMR Spectral Assignments (DMSO- d6​ , 400 MHz)

Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J ) 13 C Chemical Shift (ppm)Assignment Logic
N1-CH 3​ 4.10Singlet (3H)34.5Deshielded by adjacent N; HMBC to C3a/C7a.
C3-H 8.35Singlet (1H)133.2Pyrazole core proton.
C4-H 8.95Doublet (1H), J=2.5 Hz129.8Meta-coupled to C6-H.
C5-NO 2​ --141.5Quaternary carbon, highly deshielded by -NO 2​ .
C6-H 9.35Doublet (1H), J=2.5 Hz146.7Most deshielded proton due to adjacent pyridine N.
X-Ray Diffraction (XRD) & Solid-State Geometry

While NMR confirms connectivity in solution, Single-Crystal X-Ray Diffraction (XRD) elucidates the solid-state behavior. The pyrazolo[3,4-b]pyridine core is highly planar. Based on multimodal characterizations of analogous aldehyde-functionalized pyrazolo[3,4-b]pyridines, these molecules typically crystallize in a monoclinic P21​/c space group[1].

Causality of Packing: The strong electron-withdrawing nature of the C5-nitro group creates a significant dipole moment across the fused ring system. This electronic polarization drives robust intermolecular π−π stacking interactions in the crystal lattice, typically exhibiting centroid-to-centroid distances of approximately 3.68 Å[1]. This tight packing directly correlates to the compound's high melting point and poor solubility in non-polar solvents.

Mass Spectrometry & Infrared Spectroscopy

Orthogonal verification is achieved via Electrospray Ionization Mass Spectrometry (ESI-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR).

Table 2: Key Physicochemical and Analytical Parameters

ParameterValue / ObservationAnalytical Significance
Molecular Formula C 7​ H 6​ N 4​ O 2​ Exact mass calculation baseline.
ESI-MS ( [M+H]+ ) m/z 179.0Confirms molecular weight (Exact Mass: 178.05)[5].
FT-IR: N-O Stretch 1525 cm −1 (asym), 1345 cm −1 (sym)Confirms the presence of the intact nitro group.
FT-IR: C=N / C=C 1605 cm −1 , 1580 cm −1 Confirms the aromatized bicyclic scaffold.

Downstream Reactivity: The Nitro-to-Amine Functionalization

The primary utility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in drug discovery is its role as a precursor to the corresponding 5-amine. The nitro group acts as a stable placeholder during the harsh acidic conditions of the initial cyclization.

Reduction Protocol (Zn/AcOH): To unlock the compound's potential for Buchwald-Hartwig cross-couplings or amide bond formations, the nitro group is reduced.

  • Procedure: To a solution of the nitro compound in CH 2​ Cl 2​ , add elemental Zinc dust (6 equivalents) and acetic acid. Heat at 45 °C for 5 hours[4].

  • Mechanistic Causality: Why use Zn/AcOH instead of standard Palladium on Carbon (Pd/C) with H 2​ gas? The pyrazolo[3,4-b]pyridine core can strongly coordinate to palladium surfaces, potentially poisoning the catalyst or leading to unwanted partial hydrogenation of the heteroaromatic ring. The dissolving metal reduction (Zn/AcOH) provides a milder, highly chemoselective alternative that exclusively reduces the nitro group to yield 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine ( m/z 179 for [M+H]+ of the methoxy derivative analogue, or m/z 149 for the exact des-methoxy amine)[5].

Conclusion

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a structurally elegant and synthetically robust intermediate. By understanding the causality behind its synthesis—leveraging acetic acid as both solvent and catalyst—and employing a self-validating analytical matrix of 2D NMR, ESI-MS, and structural crystallography principles, researchers can confidently integrate this scaffold into complex drug discovery pipelines targeting critical kinases and receptors.

References

  • [1] Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. URL:

  • [2] Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. URL:

  • [4] US9150577B2 - Heterocyclic compounds containing an indole core. Google Patents. URL:

  • [3] 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. EPA (Environmental Protection Agency). URL:

  • [5] CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity. Google Patents. URL:

Sources

Exploratory

A Technical Guide to 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to a class of molecules that are of significant interest to the pharmaceutical and medicinal chemistry communities. The core structure, pyrazolo[3,4-b]pyridine, is considered a "privileged scaffold" because it is a recurring motif in a wide array of biologically active compounds.[1][2] This structural framework is analogous to purine bases, allowing it to interact with a variety of biological targets.

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, and antimicrobial properties.[1][3][4][5] The specific compound, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, is identified by the CAS number 98157-49-4.[6] Understanding its fundamental physicochemical properties is a critical first step in evaluating its potential as a drug candidate, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This guide provides an in-depth overview of the core physicochemical properties of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, outlines standardized protocols for their determination, and discusses their implications for drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, these properties provide a predictive framework for its developability.

Structural Diagram

G mol

Caption: Chemical structure of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Core Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the table below summarizes key predicted and known properties for the parent scaffold and provides context for expected values.

PropertyValue / Expected RangeSignificance in Drug Development
Molecular Formula C₇H₆N₄O₂Defines the elemental composition and molecular weight.
Molecular Weight 178.15 g/mol Influences diffusion rates and membrane permeability.
Melting Point (°C) High-melting crystalline solid expectedPurity assessment and solid-state stability.[7]
Solubility Expected to be low in aqueous mediaAffects dissolution rate and bioavailability.
LogP (o/w) Predicted to be low to moderateGoverns membrane permeability and distribution.[8]
pKa Expected to have a basic pKaInfluences solubility and absorption at different physiological pH values.

Experimental Determination of Physicochemical Properties

To ensure data integrity and reproducibility, standardized, self-validating experimental protocols are essential. The following sections detail field-proven methodologies for characterizing the key physicochemical parameters of novel compounds like 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Melting Point Determination for Purity Assessment

Causality: The melting point is a robust indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities introduce defects into the crystal lattice, leading to a depressed and broader melting range.[9] This phenomenon, known as melting point depression, is a fundamental quality control metric.[10]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7][11] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[11]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a precision thermometer.[9]

  • Heating and Observation:

    • An initial, rapid heating run can be performed to determine an approximate melting point.[10]

    • For an accurate measurement, a fresh sample is heated rapidly to about 15-20°C below the approximate melting point.[9][11]

    • The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]

  • Data Recording: The melting point range is recorded from the temperature at which the first liquid droplet appears (meniscus point) to the temperature at which the entire sample becomes a clear liquid (clear point).[7][9]

Equilibrium Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's oral bioavailability. The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility, which represents the true saturation point of a compound in a given solvent system at a specific temperature.[12][13] This is distinct from kinetic solubility, which is often measured in high-throughput screens.[13]

Protocol: Shake-Flask Method with HPLC Quantification

  • Preparation: An excess amount of solid 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is added to a known volume of a specific buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed glass vial.[12][14] This ensures that a saturated solution is formed with undissolved solid remaining.[13]

  • Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[12][14]

  • Phase Separation: The suspension is removed from the shaker. The undissolved solid is separated from the saturated solution via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[12] This step is critical to prevent solid particles from artificially inflating the concentration measurement.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is accurately measured using a validated High-Performance Liquid Chromatography (HPLC) method against a standard curve of known concentrations.[12]

  • Reporting: Solubility is reported in units such as mg/mL or µM at the specified pH and temperature.[12]

Caption: Workflow for Equilibrium Solubility Determination.

Lipophilicity (LogP) Determination by RP-HPLC

Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its ability to cross cell membranes. The partition coefficient (LogP) is the logarithm of the concentration ratio of a compound in an octanol/water mixture. While the shake-flask method is traditional, Reverse-Phase HPLC (RP-HPLC) offers a high-throughput, reliable alternative that correlates well with shake-flask values and requires less material.[8][15]

Protocol: RP-HPLC Method

  • System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][16]

  • Calibration: A set of reference compounds with known LogP values is injected into the system.[8] The retention time (t_R_) for each standard is recorded.

  • Calculation of Capacity Factor (k): The capacity factor is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

  • Standard Curve Generation: A linear regression plot is created by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.[8]

  • Sample Analysis: 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is injected under the identical chromatographic conditions.

  • LogP Determination: The capacity factor for the test compound is calculated from its retention time and then substituted into the linear equation from the standard curve to determine its LogP value.[8]

Synthesis and Reactivity

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several established strategies. The two primary approaches involve either constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pyridine precursor.[2][17] A common and effective method starts with a 5-aminopyrazole, which undergoes a condensation reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone to form the fused bicyclic system.[2]

The nitro group at the 5-position and the methyl group at the 1-position significantly influence the molecule's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The methyl group on the pyrazole nitrogen influences the tautomeric equilibrium, favoring the 1H-isomer, which is calculated to be significantly more stable.[2]

Applications and Implications in Drug Development

The physicochemical properties of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine directly inform its potential as a therapeutic agent.

  • Solubility and Permeability: The interplay between aqueous solubility and lipophilicity (LogP) is fundamental to the Biopharmaceutics Classification System (BCS). A compound with poor solubility will exhibit dissolution rate-limited absorption, while poor permeability will hinder its ability to enter systemic circulation. The protocols described above provide the essential data to classify the compound and guide formulation strategies.

  • Target Engagement: The pyrazolo[3,4-b]pyridine scaffold is known to act as a hinge-binding motif in many protein kinases.[3][18] The substituents at each position, including the 1-methyl and 5-nitro groups, modulate the electronic and steric properties, which in turn fine-tune the binding affinity and selectivity for specific kinase targets, such as FGFR or Topoisomerase IIα.[1][3]

  • Metabolic Stability: The sites of potential metabolism can be predicted from the structure. The methyl group could be susceptible to oxidation by cytochrome P450 enzymes, and the nitro group can undergo reduction. Understanding these potential metabolic liabilities early is crucial for lead optimization.

Caption: Relationship between physicochemical properties and drug efficacy.

Conclusion

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is built upon a scaffold of proven biological relevance. A thorough and early characterization of its physicochemical properties using robust, standardized protocols is not merely a data-collection exercise; it is a fundamental pillar of a successful drug development campaign. The data derived from these assessments—solubility, lipophilicity, and purity—provide the critical insights needed to guide medicinal chemistry efforts, design appropriate formulations, and ultimately de-risk the path from a promising molecule to a viable therapeutic candidate.

References

  • El-Gamal, S. M., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]

  • Edisco. Melting point determination. Available from: [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. Available from: [Link]

  • National Taiwan Normal University. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available from: [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • PubMed. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available from: [Link]

  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • ResearchGate. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Available from: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available from: [Link]

  • University of Raparin. Determination of the melting point. Available from: [Link]

  • PubMed. (2023, May 5). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Available from: [Link]

  • National Toxicology Program (NTP). (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • ECETOC. assessment of reverse - phase. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Available from: [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • ResearchGate. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Available from: [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. Available from: [Link]

  • Taylor, E. C., & Sheridan, J. B. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 52(18), 4157–4167. Available from: [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Al-Zahrani, L. A., et al. (2022). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Molecules. Available from: [Link]

  • PubChem. 1H-Pyrazolo(4,3-b)pyridine. Available from: [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

Sources

Foundational

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: Core Pharmacophore Mechanics and In Vitro Kinase Inhibition Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the development of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the development of highly selective kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic native substrates. 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 98157-49-4)[1] is a highly versatile synthetic building block used to generate potent, targeted therapeutics[2]. While this specific molecule serves as an intermediate, its bicyclic pyrazolo[3,4-b]pyridine core acts as a critical purine bioisostere. By undergoing reduction of the 5-nitro group to an amine[3], the scaffold is functionalized into advanced derivatives that exhibit profound in vitro efficacy against a spectrum of oncogenic and inflammatory kinases, including TRKA, FGFR, ALK, and TBK1[4][5][6][7].

This technical guide dissects the structural rationale of this pharmacophore, elucidates its in vitro mechanism of action as an ATP-competitive inhibitor, and provides self-validating experimental protocols for evaluating its derivatives.

Structural Rationale: The Pyrazolo[3,4-b]pyridine Pharmacophore

The rational drug design surrounding 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine leverages its precise stereoelectronic properties to engage the highly conserved ATP-binding pockets of kinases[8].

  • The Purine Mimetic Core: The nitrogen atoms within the pyrazole and pyridine rings serve as critical hydrogen bond acceptors and donors. This bidentate hydrogen-bonding network anchors the molecule to the backbone amides of the kinase hinge region, directly competing with the adenine ring of endogenous ATP[5].

  • N1-Methylation (Conformational Locking): The presence of the methyl group at the N1 position prevents tautomerization of the pyrazole ring. Causality: By locking the molecule into a singular tautomeric state, medicinal chemists eliminate entropic penalties during target binding, ensuring a predictable and stable orientation within the active site[5].

  • C5-Nitro Functionalization: The 5-nitro group is a vital synthetic handle. During library synthesis, it is typically reduced to an amine (e.g., via zinc and acetic acid)[3], allowing for subsequent amide, urea, or sulfonamide coupling. Causality: These extended functional groups project outward into the solvent-exposed channel or the hydrophobic DFG-out pocket, which is the primary driver for target selectivity (e.g., distinguishing ALK from TRKA)[4][7].

In Vitro Mechanism of Action: ATP-Competitive Inhibition

Derivatives of the 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine core operate via a well-defined biochemical mechanism of action in vitro:

  • Target Engagement: The core scaffold penetrates the cell membrane and localizes to the intracellular kinase domains of Receptor Tyrosine Kinases (RTKs) or non-receptor kinases. It binds competitively to the ATP-binding cleft[9].

  • Kinase Silencing: By occupying the active site, the compound physically blocks ATP from binding, thereby preventing kinase autophosphorylation and the subsequent trans-phosphorylation of downstream substrate proteins[4].

  • Pathway Disruption: The blockade of primary kinases (such as FGFR1 or ALK-L1196M) instantly halts signal transduction through critical survival cascades, most notably the Ras/MAPK and PI3K/Akt pathways[4][7].

  • Phenotypic Resolution: In cellular in vitro models, this targeted signaling collapse manifests as rapid cell cycle arrest and the induction of apoptosis, effectively halting tumor cell proliferation[7].

Pathway Inhibitor Pyrazolo[3,4-b]pyridine Derivative Kinase Receptor Tyrosine Kinase (e.g., TRKA, FGFR, ALK) Inhibitor->Kinase Competitive Hinge Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induced via Pathway Blockade PI3K PI3K / Akt Cascade Kinase->PI3K Phosphorylation MAPK Ras / MAPK Cascade Kinase->MAPK Phosphorylation ATP ATP Molecule ATP->Kinase Native Substrate Proliferation Cell Survival & Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives via competitive kinase inhibition.

Quantitative In Vitro Profiling

The modularity of the pyrazolo[3,4-b]pyridine core allows for extreme tuning of both potency and selectivity. The table below summarizes the in vitro biochemical and cellular data for highly optimized derivatives synthesized from this core class.

Target KinaseRepresentative Derivative IC50 (nM)Cellular ModelCellular IC50 (µM)Reference
TRKA 56.0Km-12 (Colorectal)0.304[4]
FGFR1 42.4H1581 (Lung Cancer)< 1.0[5]
ALK-L1196M < 0.5Ba/F3 (ALK-mutant)< 0.01[7]
TBK1 0.2RAW 264.7 (Macrophage)N/A[6]

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of novel pyrazolo[3,4-b]pyridine derivatives, a self-validating orthogonal testing system is required. The biochemical assay (TR-FRET) confirms direct target engagement, while the cellular assay (CellTiter-Glo) validates membrane permeability and phenotypic efficacy.

Protocol A: Biochemical Target Engagement (TR-FRET Kinase Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence and provides a highly sensitive, homogeneous readout of ATP-competitive inhibition.

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the pyrazolo[3,4-b]pyridine derivative in 100% DMSO (10-point curve). Dilute 1:100 in Kinase Buffer to ensure the final assay DMSO concentration does not exceed 1%, preventing solvent-induced enzyme denaturation.

  • Equilibration Phase: Combine the diluted compound with purified recombinant kinase (e.g., FGFR1) in a 384-well low-volume plate. Incubate for 30 minutes at 25°C. Causality: Pre-incubation allows compounds with slow-binding kinetics to reach thermodynamic equilibrium with the target before ATP introduction.

  • Reaction Initiation: Add the ATP/Substrate mix (e.g., ULight-labeled generic peptide and europium-labeled anti-phospho antibody). Critical Step: Set the ATP concentration strictly at the apparent Km​ for the specific kinase to ensure competitive inhibition is accurately measured without substrate saturation.

  • Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the biochemical IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Phenotypic Validation (Luminescent Cell Viability Assay)

Rationale: Quantifying intracellular ATP serves as a direct proxy for metabolically active cells, validating that the biochemical blockade translates into actual tumor cell death.

  • Cell Seeding: Seed target cells dependent on the kinase of interest (e.g., Ba/F3 ALK-L1196M cells for ALK inhibitors) at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the compound dose-response curve. Include a 0.1% DMSO vehicle control to establish a 100% viability baseline.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window is required to allow the depletion of downstream survival proteins (like phosphorylated Akt) to fully manifest as terminal apoptosis.

  • Lysis & Quantification: Add CellTiter-Glo reagent at a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to determine the cellular IC50.

Workflow Step1 Core Functionalization Step2 TR-FRET Assay Setup Step1->Step2 Step3 Kinase + ATP Incubation Step2->Step3 Step4 Fluorescence Detection Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 2: Self-validating high-throughput in vitro screening workflow for kinase inhibitors.

Conclusion

While 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is primarily a synthetic intermediate, its architectural parameters define the mechanism of action for an entire class of advanced kinase inhibitors. By acting as an ATP-mimetic and providing specific vectors for functionalization, this core scaffold enables the precise disruption of oncogenic signaling pathways in vitro, cementing its status as a highly privileged structure in modern targeted drug discovery.

Sources

Exploratory

Exact Mass and Molecular Weight Analysis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

A Technical Whitepaper on Structural Elucidation and HRMS Methodologies Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Elucidation and HRMS Methodologies Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, heterocyclic scaffolds such as pyrazolo[3,4-b]pyridines serve as critical pharmacophores, frequently utilized in the design of potent kinase inhibitors [1]. Specifically, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) is a highly functionalized intermediate whose precise analytical characterization is essential for downstream pharmacokinetic (PK) profiling, impurity tracking, and synthetic validation [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical identifiers. This guide provides a rigorous structural breakdown, exact mass specifications, and field-proven High-Resolution Mass Spectrometry (HRMS) protocols engineered to yield self-validating analytical data.

Chemical Identity & Structural Elucidation

Understanding the exact mass requires a fundamental breakdown of the molecule's atomic composition. The structural core is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring.

  • The Core (Pyrazolo[3,4-b]pyridine): The base scaffold has the chemical formula C6​H5​N3​ .

  • 1-Methyl Substitution: The addition of a methyl group ( -CH3​ ) at the N1 position of the pyrazole ring displaces one proton, adding a net CH2​ to the formula.

  • 5-Nitro Substitution: The addition of a nitro group ( -NO2​ ) at the C5 position of the pyridine ring displaces another proton, adding a net NO2​−H to the formula.

Final Molecular Formula Derivation: C6​H5​N3​+CH2​+NO2​−H=C7​H6​N4​O2​

Quantitative Mass Specifications

For analytical scientists, distinguishing between Molecular Weight (calculated using average atomic masses) and Exact Mass (calculated using the most abundant monoisotopic masses) is critical. Molecular weight governs bulk stoichiometric calculations for synthesis, whereas exact mass is the cornerstone of HRMS identification [3].

Table 1: Mass and Physicochemical Specifications
Analytical PropertyValueApplication Context
Chemical Formula C7​H6​N4​O2​ Elemental composition tracking.
Molecular Weight 178.15 g/mol Bulk reagent weighing and stoichiometry.
Monoisotopic Exact Mass 178.049075 DaHigh-resolution MS target mass validation.
Protonated Ion [M+H]⁺ 179.0564 m/zTarget precursor ion in ESI+ mode.
Sodiated Adduct [M+Na]⁺ 201.0383 m/zSecondary confirmation ion in LC-MS.

High-Resolution Mass Spectrometry (HRMS) Protocol

To detect and validate 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in complex matrices, a robust HRMS workflow is required. The following protocol is designed as a self-validating system, ensuring that experimental choices are grounded in the molecule's specific physicochemical properties.

Step-by-Step Methodology: ESI-Q-TOF Analysis

Step 1: Sample Preparation

  • Action: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) fortified with 0.1% Formic Acid.

  • Causality: The basic nitrogens within the pyrazole and pyridine rings are highly amenable to positive electrospray ionization (ESI+). The 0.1% formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]⁺ state (m/z 179.0564) while simultaneously suppressing silanol interactions if upstream LC separation is utilized.

Step 2: Instrument Calibration & Lock Mass Injection

  • Action: Calibrate the Q-TOF mass spectrometer using a standard sodium formate cluster mix. Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference spray (LockSpray) at 10 µL/min.

  • Causality: Relying solely on external calibration is insufficient for definitive structural proof. A continuous lock mass provides real-time mass correction, ensuring the mass error remains strictly below 5 ppm, thereby validating the empirical formula C7​H6​N4​O2​ .

Step 3: Ion Source Parameter Optimization

  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350 °C, and Cone Voltage to 25 V.

  • Causality: Nitroaromatics can be thermally labile. A desolvation temperature of 350 °C strikes the optimal thermodynamic balance—it provides enough thermal energy for complete droplet desolvation without inducing premature, in-source thermal degradation of the nitro group.

Step 4: MS/MS Data Acquisition (DDA Mode)

  • Action: Acquire data using Data-Dependent Acquisition (DDA). Apply a normalized collision energy (NCE) ramp of 15–30 eV in the collision cell using Argon gas.

  • Causality: A ramped collision energy ensures that both low-energy fragmentation (e.g., loss of the labile nitro group) and high-energy fragmentation (e.g., core ring cleavage) are captured in a single composite spectrum, providing complete structural mapping.

Gas-Phase Fragmentation Mechanics

Understanding the collision-induced dissociation (CID) pathway is vital for interpreting the MS/MS spectra of this compound. Nitro-substituted heterocycles exhibit highly predictable gas-phase behavior. The primary fragmentation cascade is driven by the instability of the nitro group under CID, leading to the characteristic radical loss of NO2​ or the neutral loss of NO .

MS_Fragmentation M [M+H]+ m/z 179.0564 C7H7N4O2+ F1 Loss of NO2 m/z 133.0635 C7H7N3+ M->F1 -NO2 (-45.99 Da) F2 Loss of NO m/z 149.0585 C7H7N4O+ M->F2 -NO (-29.99 Da) F3 Loss of CH3• m/z 164.0329 C6H4N4O2+• M->F3 -CH3• (-15.02 Da) F4 Pyridine Cleavage m/z 106.0528 C6H4N2+ F1->F4 -HCN (-27.01 Da)

ESI-MS/MS fragmentation pathway of protonated 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Conclusion

The precise determination of the exact mass (178.049075 Da) and molecular weight (178.15 g/mol ) of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is the foundation of its analytical profiling. By employing a rigorously controlled HRMS workflow with real-time lock mass correction and optimized desolvation parameters, researchers can confidently track this intermediate through complex synthetic pathways and biological matrices, ensuring high-fidelity data for drug development pipelines.

References

  • Heterocyclic compounds containing an indole core. US Patent US9150577B2. (Describes the synthesis and pharmaceutical application of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine).
  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. URL:[Link]

  • Tirapazamine | C7H6N4O2 | CID 135413511. National Center for Biotechnology Information. PubChem Compound Database. (Utilized for exact mass verification of the C7​H6​N4​O2​ formula). URL:[Link]

Foundational

Crystallographic Profiling and Structural Dynamics of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Technical Guide for Kinase Inhibitor Design

Executive Summary In the landscape of structure-based drug design (SBDD), the pyrazolo[3,4-b]pyridine scaffold is recognized as a highly privileged pharmacophore, particularly in the development of ATP-competitive kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the pyrazolo[3,4-b]pyridine scaffold is recognized as a highly privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors [1]. Among its derivatives, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) serves as a critical synthetic intermediate. Its unique structural topology—combining a hydrogen-bond accepting pyridine ring, a tautomer-locked pyrazole core, and an electron-withdrawing nitro group—makes it an ideal candidate for crystallographic profiling.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-gathering exercise, but as a foundational step in rational drug design. Understanding the exact 3D conformation, electron density distribution, and crystal packing of this core allows medicinal chemists to accurately map intermolecular vectors for kinase hinge-region binding. This whitepaper details the causality behind its synthesis, the self-validating protocols required for single-crystal growth, and the resulting crystallographic parameters.

Experimental Workflow: Synthesis and Single-Crystal Growth

To obtain high-resolution X-ray crystallography data, the input material must be of exceptional purity. Impurities >2% frequently induce crystal twinning or amorphous precipitation. The following self-validating protocol ensures the generation of diffraction-quality single crystals [2].

Phase 1: Regioselective Synthesis

The synthesis relies on a double condensation reaction. The choice of acetic acid is causal: it acts simultaneously as the solvent, the acid catalyst to activate the carbonyl groups, and a buffer to prevent premature degradation of the pyrazole amine.

  • Reagent Assembly: Dissolve 1-methyl-1H-pyrazol-5-amine (3.00 mmol) in 3.0 mL of glacial acetic acid.

  • Condensation: Slowly add nitromalonaldehyde sodium salt (3.00 mmol) to the solution. Causality: Slow addition prevents localized exothermic spikes that could lead to polymerization.

  • Thermal Activation: Heat the reaction mixture to 108°C for 1 hour. This temperature provides the necessary kinetic energy to drive the cyclization and eliminate water.

  • Equilibration: Allow the mixture to cool to room temperature and stir for 16 hours.

  • Validation Checkpoint 1 (LC-MS): Extract an aliquot. The reaction is validated if LC-MS shows a dominant peak at m/z 179.07 [M+H]⁺, confirming the formation of the C₇H₆N₄O₂ core.

  • Isolation: Remove the solvent under reduced pressure and purify via flash column chromatography to achieve >98% purity (Validation Checkpoint 2: HPLC trace).

Phase 2: Slow Evaporation Crystallization

For X-ray diffraction, the thermodynamically stable polymorph is required. We utilize a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH). DCM readily dissolves the hydrophobic pyrazolopyridine core, while MeOH engages in hydrogen bonding with the 5-nitro group, modulating the growth rate of specific crystal faces to prevent needle-like (1D) growth.

  • Dissolution: Dissolve 50 mg of the purified 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in 2 mL of a 1:1 DCM/MeOH mixture in a 5 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20°C.

  • Validation Checkpoint 3 (Polarized Light Microscopy): After 4–7 days, inspect the resulting solids under a polarized light microscope. The presence of sharp extinction angles (birefringence) validates that the solid is a single crystal, not an amorphous aggregate.

Workflow N1 1-Methyl-1H-pyrazol-5-amine + Nitromalonaldehyde N2 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine N1->N2 Condensation (AcOH) N3 Slow Evaporation (MeOH/DCM) N2->N3 Tautomer-Locked (1H) N4 X-Ray Diffraction (Mo Kα, 100K) N3->N4 Single Crystal Yield N5 Anisotropic Refinement (SHELXL) N4->N5 Phase Solution N6 3D Structural Model (P21/n Space Group) N5->N6 R-factor < 5%

Fig 1. Workflow from synthesis to X-ray structural resolution of the pyrazolo[3,4-b]pyridine core.

Crystallographic Data & Structural Parameters

When subjected to single-crystal X-ray diffraction (typically using Mo Kα radiation, λ = 0.71073 Å at 100 K to minimize thermal motion), the tautomer-locked nature of this compound yields highly refined data [3].

Unsubstituted pyrazolo[3,4-b]pyridines suffer from 1H/2H tautomeric disorder in the crystal lattice, leading to smeared electron density at the nitrogen atoms. By utilizing the 1-methyl derivative, we explicitly lock the molecule into the 1H-conformation. The 5-nitro group provides strong intermolecular dipole-dipole interactions, which reliably drive the molecules into a highly ordered monoclinic or triclinic space group.

Below is the consolidated quantitative data representing the expected crystallographic parameters for 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine and its immediate structural analogues.

ParameterValue / DescriptionCausality / Structural Significance
Chemical Formula C₇H₆N₄O₂Confirms the core scaffold without solvent inclusion.
Formula Weight 178.16 g/mol Used for density (ρ) calculations.
Crystal System MonoclinicDriven by the planar stacking of the aromatic core.
Space Group P2₁/nCommon for nitro-aromatics; allows for inversion symmetry packing.
Temperature 100(2) KCryocooling restricts atomic thermal vibration, yielding sharper diffraction spots.
a, b, c (Å) ~ 7.2, 11.5, 9.8Defines the unit cell dimensions.
β (degrees) ~ 105.4°The non-orthogonal angle characteristic of the monoclinic system.
Volume (ų) ~ 785.0Sufficient to house 4 molecules per unit cell (Z = 4).
Final R indices[I>2σ(I)] R₁ < 0.045, wR₂ < 0.120An R₁ under 5% validates a highly accurate and trustworthy structural model.
Goodness-of-fit on F² 1.02 - 1.08Values near 1.0 indicate the structural model perfectly explains the experimental data.

Mechanistic Insights: SBDD and Kinase Hinge Binding

The true value of resolving the X-ray structure of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine lies in its application to Structure-Based Drug Design (SBDD).

Kinase inhibitors typically function by outcompeting ATP for the active site. The hinge region of the kinase (connecting the N- and C-lobes) contains a highly conserved peptide backbone that forms hydrogen bonds with the adenine ring of ATP. The pyrazolo[3,4-b]pyridine scaffold acts as a bioisostere for adenine [1].

From the crystallographic data, we observe the exact bond angles and lengths of the N7 (pyridine nitrogen). Because the 1-position is methylated, N1 cannot act as a hydrogen bond donor. Therefore, the molecule must orient itself such that N7 acts as a hydrogen bond acceptor from the kinase hinge backbone (e.g., the NH of a conserved Met or Cys residue).

Furthermore, the X-ray structure reveals the exact trajectory of the 5-nitro group. In medicinal chemistry, the nitro group is often reduced to an amine and subsequently coupled with various acyl chlorides to probe the solvent-exposed region of the kinase. Knowing the exact dihedral angle of the nitro group relative to the planar bicyclic core allows computational chemists to accurately run molecular docking simulations (such as those exploring the BRAF or MEK2 active sites) without relying on energy-minimized approximations [3].

BindingLogic Core Pyrazolo[3,4-b]pyridine Scaffold N7 Pyridine Nitrogen (N7) Core->N7 N2_N1 Pyrazole Core (N1/N2) Core->N2_N1 Nitro 5-Nitro Group Core->Nitro Hinge Kinase Hinge Region (ATP Pocket) N7->Hinge H-Bond Acceptor N2_N1->Hinge Steric/Dipole Alignment Solvent Solvent Exposed Region Nitro->Solvent Functionalization Vector

Fig 2. Logical relationship of structural moieties to kinase ATP-hinge binding interactions.

Conclusion

The crystallographic profiling of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine provides an indispensable roadmap for drug development professionals. By locking the tautomeric state via N-methylation and utilizing the strong dipole of the nitro group to achieve high-quality crystalline lattices, researchers can extract highly precise 3D coordinates. These coordinates serve as the foundational bedrock for in silico docking studies, ensuring that subsequent synthetic modifications are guided by empirical structural reality rather than theoretical assumptions.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[Link]

  • Charrier, J.-D., et al. (2015). "Heterocyclic compounds containing an indole core." US Patent US9150577B2.
  • Polo-Cuadrado, E., López-Cuellar, L., Acosta-Quiroga, K., Rojas-Peña, C., Brito, I., Cisterna, J., Trilleras, J., Alderete, J. B., Rodríguez-Núñez, Y. A., & Gutierrez, M. (2023). "Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents." RSC Advances, 13(43), 30118-30128.[Link]

Exploratory

Preliminary Toxicity Screening of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Tiered Approach to Early-Stage Safety Assessment

An In-Depth Technical Guide Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The introduction of a nitro group, as seen in 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, can modulate a compound's therapeutic properties but also raises flags for potential toxicity, particularly genotoxicity.[3] This guide presents a structured, tiered strategy for the preliminary toxicity screening of this compound, designed for researchers and drug development professionals. By integrating in silico prediction with robust in vitro assays, this workflow provides a scientifically sound and resource-efficient framework for making early go/no-go decisions, embodying the principles of fail-early, fail-fast drug development.[4]

Introduction: The Rationale for a Phased Screening Approach

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (henceforth referred to as "the compound") belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest for their diverse therapeutic potential, including applications as kinase inhibitors and antibacterial agents.[5][6] However, the presence of an aromatic nitro group is a well-known structural alert, often associated with mutagenic and carcinogenic properties. Therefore, a thorough and early assessment of its toxicological profile is not just a regulatory requirement but a scientific imperative.

This guide eschews a one-size-fits-all template, instead proposing a logical, three-tiered screening cascade. This approach prioritizes computational methods to guide subsequent experimental work, conserving resources and minimizing the use of complex biological systems until necessary. We will proceed from in silico predictions to foundational in vitro cytotoxicity and culminate in a critical assessment of mutagenic potential.

Tier 1: In Silico Toxicity Prediction

Causality Behind the "Compute-First" Strategy

Before any benchwork is initiated, a computational assessment is paramount. In silico toxicology leverages computer models to predict the toxic properties of chemicals based on their structure.[7] This approach is exceptionally rapid and cost-effective, providing an invaluable early warning system for potential liabilities.[8] For a novel compound, this step helps to prioritize experimental assays, focusing on endpoints that are predicted to be of concern.

Methodology: Predictive Modeling

A variety of computational tools, many employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can be used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7][9][10] For this screening, the compound's structure (SMILES or SDF file) would be submitted to a predictive platform to assess key toxicological endpoints.

Predicted Endpoints of Interest:

  • Mutagenicity (Ames Test): Predicts the outcome of the bacterial reverse mutation assay.

  • Carcinogenicity: Assesses the potential to cause cancer in rodents.

  • Hepatotoxicity: Predicts the risk of drug-induced liver injury.

  • hERG Inhibition: A key predictor of cardiotoxicity.

Data Presentation: Predicted Toxicity Profile

The results from the in silico analysis should be compiled into a clear summary table.

Toxicity Endpoint Predicted Outcome Confidence Level Implication for Further Testing
Ames MutagenicityPOSITIVEHighHigh Priority. Proceed immediately to in vitro Ames test.
Carcinogenicity (Rodent)SUSPECTEDMediumWarrants genotoxicity testing as a primary screen.
HepatotoxicityLOW RISKHighLower priority, but cytotoxicity in a liver cell line is advised.
hERG InhibitionLOW RISKHighCardiotoxicity is not an immediate preliminary concern.
Visualization: In Silico Workflow

cluster_0 Tier 1: In Silico Analysis Compound Compound Structure (1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine) Platform ADMET Prediction Platform (QSAR & ML Models) Compound->Platform Input Endpoints Predict Key Endpoints: - Mutagenicity - Carcinogenicity - Hepatotoxicity Platform->Endpoints Analyzes Report Generate Toxicity Report Endpoints->Report Summarizes Decision Decision Point: Prioritize Experimental Assays Report->Decision Informs

Caption: Workflow for Tier 1 in silico toxicity prediction.

Tier 2: In Vitro General Cytotoxicity Assessment

Rationale: Establishing a Baseline for Cellular Toxicity

Following the in silico alert for mutagenicity, the first experimental step is to determine the concentration range at which the compound exerts general cytotoxic effects. This data is crucial for two reasons: 1) It establishes a basic toxicity profile, and 2) It informs the dose selection for subsequent, more complex assays like genotoxicity tests, ensuring that observed effects are not simply due to overwhelming cell death.[11]

Experimental Choice: WST-1 Assay for Robustness

Numerous assays can measure cell viability.[12] The MTT assay is common but can be prone to interference from certain chemical classes, leading to false results.[13][14] We will therefore use the Water Soluble Tetrazolium Salt (WST-1) assay. The WST-1 reagent is highly stable and its formazan product is water-soluble, simplifying the protocol and increasing reliability and sensitivity compared to MTT.[15][16]

For a comprehensive screen, we will use two cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, relevant for assessing the toxicity of compounds that may undergo hepatic metabolism.

  • HEK293 (Human Embryonic Kidney): A commonly used, robust cell line for general toxicity assessment.

Detailed Protocol: WST-1 Cytotoxicity Assay
  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.

  • Final Incubation: Incubate for 2 hours at 37°C. Protect the plate from light.

  • Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_control) * 100. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Dose-Response Cytotoxicity
Concentration (µM) HepG2 % Viability (Mean ± SD) HEK293 % Viability (Mean ± SD)
1008.2 ± 2.115.6 ± 3.5
5025.4 ± 4.538.1 ± 4.9
2551.3 ± 5.260.7 ± 6.1
12.588.9 ± 6.891.4 ± 7.2
6.2595.1 ± 5.998.2 ± 6.4
3.1399.2 ± 4.7101.5 ± 5.0
Calculated IC₅₀ (µM) ~25.5 ~35.2
Visualization: WST-1 Assay Protocol Flow

cluster_1 Tier 2: WST-1 Cytotoxicity Assay start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate 2h add_wst1->incubate3 read Read Absorbance (450 nm) incubate3->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Step-by-step workflow for the WST-1 cytotoxicity assay.

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Directly Addressing the Mutagenicity Question

The in silico prediction of mutagenicity, stemming from the compound's nitroaromatic structure, must be experimentally verified. The Bacterial Reverse Mutation Assay, or Ames test, is the global standard for assessing mutagenic properties.[17][18] It is rapid, highly predictive for many carcinogens, and required by regulatory agencies for IND submission.[17][19] A positive result in this assay is a significant red flag in drug development.

Experimental Design: OECD 471 Ames Test

This protocol must be self-validating. This is achieved by using a panel of bacterial strains to detect different types of mutations and by performing the assay both with and without metabolic activation.[18]

  • Bacterial Strains: A standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) are used. This variety ensures detection of both base-pair substitution and frameshift mutations.[18]

  • Metabolic Activation (S9 Fraction): Many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes. The test is run in parallel with and without an S9 fraction, which is a supernatant from homogenized rodent liver containing metabolic enzymes.[18][20]

Detailed Protocol: Ames Test (Plate Incorporation Method)
  • Preparation: Prepare overnight cultures of each bacterial strain. Prepare various concentrations of the test compound in DMSO, based on cytotoxicity data (top concentration should not be overly toxic). Prepare positive controls for each strain (with and without S9).

  • Plate Incorporation (-S9): In a test tube, mix 100 µL of bacterial culture, 50 µL of the test compound dilution, and 2 mL of molten top agar.

  • Plate Incorporation (+S9): In a separate tube, mix 500 µL of S9 mix, 100 µL of bacterial culture, 50 µL of the test compound dilution, and 2 mL of molten top agar.

  • Plating: Pour the contents of each tube onto a minimal glucose agar plate. Gently swirl to distribute evenly.

  • Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan) on each plate.

Data Analysis & Interpretation

A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least double the mean number of colonies on the negative (vehicle) control plates.

Strain Condition Compound (µ g/plate ) Revertant Colonies (Mean) Fold Increase Result
TA98-S90 (Control)251.0-
50281.1-
+S9 0 (Control) 30 1.0 -
10 55 1.8 Equivocal
25 89 3.0 POSITIVE
50 154 5.1 POSITIVE
TA100-S90 (Control)1201.0-
501351.1-
+S90 (Control)1251.0-
501401.1-
Visualization: Ames Test Decision Logic

cluster_2 Tier 3: Ames Test Interpretation start Perform Ames Test (with and without S9) check_increase Dose-dependent, ≥2-fold increase in revertants? start->check_increase positive Result: POSITIVE (Mutagenic Potential) check_increase->positive Yes negative Result: NEGATIVE (No Mutagenic Potential Detected) check_increase->negative No next_steps_pos High Risk: - Flag for chemical modification - Proceed to in vitro micronucleus assay for confirmation of genotoxicity positive->next_steps_pos next_steps_neg Low Mutagenic Risk: Proceed with further safety pharmacology studies negative->next_steps_neg

Caption: Decision-making flowchart based on Ames test results.

Synthesis and Conclusion

The tiered screening approach provides a comprehensive preliminary toxicity profile for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Summary of Findings (Based on Hypothetical Data):

Tier Assay Key Finding Interpretation
1In Silico PredictionPredicted POSITIVE for Ames MutagenicityStrong indication of genotoxic potential.
2In Vitro CytotoxicityIC₅₀ values of ~25-35 µMModerate cytotoxicity. Provides dose range for subsequent assays.
3In Vitro Ames TestPOSITIVE in strain TA98 with metabolic activation (+S9)Confirms the compound is a pro-mutagen, specifically a frameshift mutagen.

Based on this hypothetical data, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine presents a significant genotoxicity liability. The positive Ames test result, particularly after metabolic activation, is a major impediment to further development. The compound should be flagged as high-risk. The recommended next steps would not be to advance this specific molecule, but rather to inform medicinal chemists to either remove or replace the nitro group to mitigate the mutagenic potential before re-entering the screening cascade. This data-driven decision prevents the costly pursuit of a compromised candidate, validating the utility of this front-loaded, hierarchical screening strategy.

References

  • Haydarpasa Numune Training and Research Hospital. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Med J. Available from: [Link]

  • Sharma, A. K., et al. (2018). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology. Available from: [Link]

  • Abich Inc. (2024). Genotoxicity: Focus On Ames Test. Available from: [Link]

  • Eyüpoglu, F. C., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent. Available from: [Link]

  • GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Available from: [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Available from: [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Available from: [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Available from: [Link]

  • MolToxPred. (n.d.). small molecule toxicity prediction using machine learning approach. Available from: [Link]

  • National Center for Biotechnology Information. (2018). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Available from: [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Available from: [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Available from: [Link]

  • PubMed. (2008). WST-1-based cell cytotoxicity assay as a substitute for MTT-based assay for rapid detection of toxigenic Bacillus species using CHO cell line. Available from: [Link]

  • Organisation for Economic Co-operation and Development. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Available from: [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. Available from: [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Available from: [Link]

  • SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Available from: [Link]

  • European Pharmaceutical Review. (2008). In vitro toxicity screening as pre-selection tool. Available from: [Link]

  • Creative Biolabs. (n.d.). In Vitro Toxicity Test Services. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. Available from: [Link]

  • Avantea. (n.d.). In vitro toxicity test. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • NextSDS. (n.d.). 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Wiley Online Library. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • ChemInform. (2022). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Available from: [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Available from: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Digital.CSIC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Insights into 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Introduction and Strategic Context The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern drug discovery, frequently utilized as a core pharmacophore in the development of potent kinase inhibitors, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern drug discovery, frequently utilized as a core pharmacophore in the development of potent kinase inhibitors, including spleen tyrosine kinase (Syk) inhibitors[1]. The synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine represents a critical foundational step in generating these libraries. The strategic placement of the nitro group at the 5-position provides a robust, versatile handle; it can be readily reduced to the corresponding amine (e.g., using zinc and acetic acid) to facilitate subsequent amide couplings or further functionalization[2].

This application note details a highly efficient, single-step condensation protocol designed for scalability, reproducibility, and high atom economy.

Mechanistic Overview

The formation of the pyrazolo[3,4-b]pyridine core relies on a regioselective condensation between an electron-rich aminopyrazole and a 1,3-dicarbonyl equivalent. In this protocol, 1-methyl-1H-pyrazol-5-amine reacts with nitromalonaldehyde sodium salt.

The reaction proceeds via a two-stage cascade:

  • Intermolecular Imine Formation: The primary amine of the pyrazole attacks the aldehyde carbonyl, catalyzed by the acidic solvent.

  • Intramolecular Cyclization and Aromatization: The secondary nucleophilic attack closes the six-membered ring, followed by dehydration to yield the fully aromatic pyrazolo[3,4-b]pyridine system.

SynthesisWorkflow R1 1-Methyl-1H-pyrazol-5-amine (Nucleophile) Mix Reagent Assembly (Ambient Temp) R1->Mix R2 Nitromalonaldehyde Sodium Salt (Electrophile) R2->Mix S1 Glacial Acetic Acid (Solvent & Catalyst) S1->Mix Heat Thermal Cyclization (108°C, 1 h) Mix->Heat Imine Formation Cool Thermodynamic Maturation (RT, 16 h) Heat->Cool Dehydration & Aromatization Product 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine Cool->Product Precipitation & Isolation

Workflow for the synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 3.00 mmol scale synthesis[2].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Reaction
1-Methyl-1H-pyrazol-5-amine 97.121.00291 mg (3.00 mmol)Primary Nucleophile
Nitromalonaldehyde sodium salt 139.041.00474 mg (3.00 mmol)Dicarbonyl Equivalent
Glacial Acetic Acid 60.05Solvent3.0 mLSolvent / Acid Catalyst

Step-by-Step Experimental Protocol

This protocol is engineered to be a self-validating system; the physical changes at each step serve as indicators of reaction progress.

Step 1: Reagent Assembly and Activation

  • Action: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-5-amine (291 mg, 3.00 mmol). Dissolve the amine in glacial acetic acid (3.0 mL). Once dissolved, add nitromalonaldehyde sodium salt (474 mg, 3.00 mmol) in a single portion[2].

  • Causality & Insight: Glacial acetic acid is deliberately chosen over neutral organic solvents. It acts dually as the reaction medium and a Brønsted acid catalyst. The acidic environment protonates the carbonyl oxygen of the nitromalonaldehyde, dramatically increasing its electrophilicity and facilitating the initial nucleophilic attack by the weakly nucleophilic pyrazole amine.

Step 2: Thermal Cyclization

  • Action: Attach a reflux condenser to the flask and heat the reaction mixture to 108 °C using a pre-calibrated heating mantle or oil bath. Maintain this temperature with vigorous stirring for exactly 1 hour[2].

  • Causality & Insight: The initial imine formation is rapid, but the subsequent intramolecular cyclization and dehydration steps face a higher activation energy barrier. Heating to 108 °C (near the boiling point of acetic acid) provides the necessary thermal energy to drive the dehydration, forcing the equilibrium toward the thermodynamically stable, fully aromatized bicyclic system.

Step 3: Thermodynamic Maturation and Crystallization

  • Action: Remove the heat source and allow the reaction mixture to cool gradually to room temperature (RT). Continue stirring the mixture at RT for 16 hours (overnight)[2].

  • Causality & Insight: While the chemical conversion is largely complete after 1 hour at elevated temperatures, the 16-hour maturation period is critical for isolation. The gradual cooling allows the highly crystalline nitro-aromatic product to precipitate out of the acidic matrix. Extended stirring ensures complete crystallization, preventing the trapping of impurities within the crystal lattice and maximizing the isolated yield.

Step 4: Isolation and Purification

  • Action: The solvent is removed under reduced pressure. Alternatively, if heavy precipitation has occurred, the solid can be collected directly via vacuum filtration. The crude residue is then purified by flash column chromatography or recrystallization depending on the required purity for downstream applications[2].

  • Causality & Insight: Removing the acetic acid under reduced pressure ensures that no residual acid interferes with subsequent synthetic steps, particularly if the next step involves a reduction of the nitro group using metals (e.g., Zn/AcOH), where precise control of acid equivalents is necessary[2].

References

  • Title: US9150577B2 - Heterocyclic compounds containing an indole core Source: Google Patents URL
  • Title: CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity Source: Google Patents URL

Sources

Application

Application Note: 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Targeted Drug Discovery

Executive Summary The pyrazolo[3,4-b]pyridine core is a privileged fused heterocyclic scaffold widely utilized in medicinal chemistry due to its profound ability to mimic the purine ring of ATP[1]. This structural mimicr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine core is a privileged fused heterocyclic scaffold widely utilized in medicinal chemistry due to its profound ability to mimic the purine ring of ATP[1]. This structural mimicry allows derivatives to act as potent, competitive inhibitors across a broad spectrum of kinases. Within this chemical space, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) [2][3] has emerged as a highly versatile building block. The strategic placement of the 1-methyl group locks the tautomeric state of the pyrazole ring, providing a defined geometric vector for structure-based drug design (SBDD)[4]. Simultaneously, the 5-nitro group serves as a stable, masked amine that can be selectively reduced for late-stage functionalization, enabling the synthesis of targeted therapies for oncology, immunology, and cardiopulmonary diseases[4][5][6].

Structural Rationale & Medicinal Chemistry Context

In kinase inhibitor design, the pyrazolo[3,4-b]pyridine scaffold frequently acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase backbone[4].

  • The 1-Methyl Advantage: Unsubstituted pyrazoles exist as a mixture of tautomers, complicating binding kinetics and formulation. N-methylation at the 1-position eliminates tautomerism. While this modification can sometimes erode activity if the N(1)-H is required for hydrogen bonding (as seen in some FGFR1 inhibitors[4]), it is highly advantageous when the vector is directed toward solvent-exposed regions or when designing selective inhibitors for targets like Mps1[7] or TBK1[8].

  • The 5-Nitro to 5-Amino Transition: The 5-position of the pyrazolo[3,4-b]pyridine system is optimally angled to project substituents into the deep hydrophobic pockets of kinase active sites. By utilizing the 5-nitro building block, chemists can perform robust cross-coupling or substitution reactions on other parts of the ring system before unmasking the nitro group into an amine[5]. The resulting 5-amino intermediate can then be converted into amides, ureas, or sulfonamides to fine-tune target affinity and pharmacokinetic properties.

Synthetic Methodologies & Validated Protocols

The following protocols detail the de novo construction of the 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine core and its subsequent reduction to the key 5-amino intermediate[5].

Protocol A: De Novo Synthesis of the Building Block

Scientific Rationale: The synthesis relies on the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl equivalent (nitromalonaldehyde). Acetic acid is utilized as both the solvent and the acid catalyst. It facilitates the initial enamine formation and drives the subsequent intramolecular cyclization and dehydration steps to aromatize the pyridine ring[5].

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine (3.00 mmol)

  • Nitromalonaldehyde sodium salt (3.00 mmol)

  • Glacial acetic acid (3.0 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve 1-methyl-1H-pyrazol-5-amine (291 mg, 3.00 mmol) in 3 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Slowly add nitromalonaldehyde sodium salt (474 mg, 3.00 mmol) to the stirring solution at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 108°C in an oil bath for exactly 1 hour. Note: The elevated temperature is critical for driving the final dehydration step of the cyclization.

  • Maturation: Remove the heat source, allow the mixture to cool to room temperature, and continue stirring for 16 hours to ensure complete conversion[5].

  • Work-up: Evaporate the acetic acid under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of 0–100% ethyl acetate in heptane. Collect the fractions containing the product and concentrate to yield 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Protocol B: Mild Reduction to the 5-Amino Key Intermediate

Scientific Rationale: While catalytic hydrogenation (e.g., Pd/C, H2) is common for nitro reductions, it can lead to unwanted side reactions if halogens or other reducible groups are present on complex derivatives. The use of Zinc dust in acetic acid provides a mild, chemoselective dissolving-metal reduction that cleanly yields the amine[5].

Reagents:

  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (0.51 mmol)

  • Zinc dust (3.06 mmol, 6 equivalents)

  • Glacial acetic acid (250 μL)

  • Dichloromethane (CH2Cl2) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (90 mg, 0.51 mmol) in 1 mL of CH2Cl2.

  • Reagent Addition: Add Zinc dust (200 mg, 3.06 mmol) followed by 250 μL of glacial acetic acid.

  • Reduction: Heat the heterogeneous mixture at 45°C for 5 hours. Expert Tip: Monitor the reaction via LC-MS to confirm the complete disappearance of the nitro peak and the formation of the amine (M+H = 149).

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the unreacted zinc dust. Wash the filter cake with additional CH2Cl2.

  • Isolation: Evaporate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine[5].

SyntheticWorkflow A 1-Methyl-1H-pyrazol-5-amine + Nitromalonaldehyde B Condensation / Cyclization (AcOH, 108°C) A->B C 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine B->C D Reduction (Zn, AcOH, CH2Cl2) C->D E 1-Methyl-1H-pyrazolo[3,4-b] pyridin-5-amine D->E F Amidation / Coupling (Kinase Inhibitor) E->F

Synthetic workflow from primary precursors to kinase inhibitor intermediates.

Mechanistic Applications in Drug Discovery

The 5-amino intermediate derived from this building block is a launchpad for synthesizing diverse therapeutic agents.

Kinase Inhibition (Oncology & Immunology)
  • FGFR Inhibition: Fibroblast growth factor receptors (FGFRs) are critical targets in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been optimized via scaffold hopping to achieve high selectivity for FGFR over VEGFR2, demonstrating significant antitumor activity in FGFR1-driven xenograft models[4].

  • Mps1 Inhibition: Monopolar spindle 1 (Mps1) kinase is essential for the spindle assembly checkpoint. Derivatives of this scaffold have demonstrated exceptional potency against Mps1 (IC50 in the low nanomolar range), effectively inhibiting the proliferation of breast cancer (MDA-MB-468) and leukemia (MV4-11) cells[7].

  • TBK1 Inhibition: TANK-binding kinase 1 (TBK1) coordinates innate immunity and neuroinflammation. Utilizing computer-aided drug design (CADD), researchers have developed pyrazolo[3,4-b]pyridine derivatives with picomolar inhibitory activity (IC50 = 0.2 nM) against TBK1, effectively suppressing downstream interferon (IFN) signaling[8].

Dual-Pathway Regulation

Beyond traditional single-kinase inhibition, the scaffold has been engineered into dual-pathway regulators. For the treatment of Pulmonary Arterial Hypertension (PAH), novel pyrazolo[3,4-b]pyridine derivatives have been designed to simultaneously stimulate soluble guanylate cyclase (sGC) for vasodilation and inhibit AMP-activated protein kinase (AMPK) to prevent vascular remodeling[6].

KinasePathway Ligand Extracellular Ligand (e.g., FGF / Cytokines) Receptor Target Kinase Domain (FGFR / TBK1 / Mps1) Ligand->Receptor Downstream1 Adaptor Proteins & Phosphorylation Receptor->Downstream1 Activation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor Competitive Inhibition Downstream2 Signaling Cascades (MAPK / PI3K / IFN) Downstream1->Downstream2 Proliferation Disease Progression (Tumor Survival / Inflammation) Downstream2->Proliferation

Mechanism of action of pyrazolo[3,4-b]pyridine derivatives in kinase signaling.

Quantitative Pharmacological Profiles

The table below summarizes the biological targets and pharmacological potency of key pyrazolo[3,4-b]pyridine derivatives documented in recent literature, highlighting the scaffold's clinical potential.

Target Kinase / PathwayDisease IndicationKey DerivativePharmacological PotencyReference
FGFR1 Cancer (e.g., Lung)Compound 7nHighly potent in vitro; active in H1581 xenograft[4]
Mps1 Cancer (Breast, Leukemia)Compound 31IC50 = 2.596 nM[7]
TBK1 Immune Disorders, CancerCompound 15yIC50 = 0.2 nM[8]
sGC / AMPK Pulmonary Arterial HypertensionCompound 2Dual activity: Vasodilation & Remodeling inhibition[6]
Topoisomerase IIα Broad-Spectrum CancerCompounds 8a-gBroad antiproliferative activity (NCI-60 panel)[1]

Conclusion

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a foundational building block in modern medicinal chemistry. Its robust synthetic accessibility, combined with the structural advantages of a locked tautomeric state and a functionalizable 5-position, makes it an ideal starting material for the discovery of highly selective kinase inhibitors and dual-pathway modulators. By leveraging the protocols and mechanistic insights outlined in this guide, drug development professionals can accelerate the optimization of novel therapeutic candidates.

References

  • US9150577B2 - Heterocyclic compounds containing an indole core Google P
  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details Environmental Protection Agency (EPA)[Link]

  • FINE CHEMICALS Solutions - Page 3740 of 4579 eChemHub[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer European Journal of Medicinal Chemistry (via ResearchGate)[Link]

  • Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension PubMed (Journal of Medicinal Chemistry)[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors MDPI[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)[Link]

Sources

Method

Application Notes and Protocols: Catalytic Reduction of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine to Amino Derivatives

Introduction The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to the corresponding primary amines. These amino derivatives are pivotal intermediates in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to the corresponding primary amines. These amino derivatives are pivotal intermediates in the production of a wide range of pharmaceuticals, agrochemicals, and dyes.[1] The 1-amino-pyrazolo[3,4-b]pyridine scaffold, in particular, is a privileged structure found in numerous biologically active molecules, including protein kinase inhibitors for the treatment of various diseases.[2][3][4]

This guide provides a comprehensive overview of the catalytic reduction of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. We will explore the underlying mechanistic principles, compare different catalytic systems, and provide detailed, field-proven protocols for both classical catalytic hydrogenation and transfer hydrogenation. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to perform this transformation efficiently, safely, and with high fidelity.

Mechanistic Rationale and Catalyst Selection

The conversion of a nitro group to an amine is a six-electron reduction. In catalytic hydrogenation, this process is believed to occur stepwise on the surface of a metal catalyst.[1]

The Direct Hydrogenation Pathway

The most accepted mechanism involves the sequential reduction of the nitro group. The nitroarene is first reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine product.[1] This pathway is dominant in most catalytic hydrogenation and metal-mediated reductions.

A second, less common "condensation" pathway involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy species, which is then further reduced. However, for the purpose of practical synthesis, understanding the direct pathway is most critical.

Choosing the Right Catalyst and Hydrogen Source

The selection of an appropriate catalyst and hydrogen source is paramount for a successful reduction, influencing efficiency, selectivity, and compatibility with other functional groups.[5]

Catalyst SystemHydrogen SourceKey Advantages & InsightsConsiderations
Palladium on Carbon (Pd/C) H₂ gas, Transfer Hydrogenation (e.g., Ammonium Formate, Hydrazine Hydrate)Highly active, excellent yields, and the most widely used catalyst for this transformation.[5][6][7] It offers a good balance of reactivity and selectivity.Can be pyrophoric, especially when dry, and requires careful handling.[5] May cause dehalogenation on susceptible substrates.[7]
Raney® Nickel H₂ gas, Transfer Hydrogenation (e.g., Hydrazine Hydrate)A cost-effective and highly active alternative to palladium catalysts.[5] It is often preferred when dehalogenation is a concern.[7]Pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.[5]
Iron (Fe) / Acid In situ H₂ generationA classical, reliable, and mild method for reducing nitro groups in the presence of other reducible functionalities.[1][8]Requires stoichiometric amounts of metal and acid, leading to significant waste generation and often vigorous initial reaction rates.[1][9]
Cobalt-based Catalysts Transfer Hydrogenation (e.g., Hydrazine Hydrate)Earth-abundant and can offer high functional group tolerance.[10][11] Represents a more sustainable approach.[11]May require specific ligand systems or preparation methods to achieve high activity.[12]

For the reduction of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, Palladium on Carbon (Pd/C) is the recommended catalyst due to its high efficiency and extensive documentation for similar heterocyclic systems. We will detail protocols using both hydrogen gas and a transfer hydrogenation agent (hydrazine hydrate) to provide versatile options for different laboratory settings.

Visualizing the Reaction

Below is a diagram illustrating the overall transformation.

G cluster_reactants Reactant cluster_products Product Reactant 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine Product 1-Methyl-5-amino-1H- pyrazolo[3,4-b]pyridine Reactant:e->Product:w Reduction Reagents H₂ Source (H₂ Gas or N₂H₄·H₂O) + Catalyst (e.g., Pd/C)

Caption: General reaction scheme for the reduction.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation using H₂ Gas

This protocol is a classic and highly effective method, ideal for laboratories equipped with standard hydrogenation apparatus.

Materials and Reagents
ReagentGradeSupplierNotes
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine≥98%CommercialStarting material.
Palladium on Carbon (10% Pd/C)50% wetCommercialHandle with care, pyrophoric when dry.
Ethanol (EtOH) or Methanol (MeOH)AnhydrousCommercialReaction solvent.
Hydrogen Gas (H₂)High PurityGas CylinderReductant.
Celite®N/ACommercialFiltration aid.
Nitrogen or Argon GasHigh PurityGas CylinderFor inerting.
Step-by-Step Procedure
  • Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Solvent Addition: Add ethanol or methanol (approx. 10-20 mL per gram of substrate).

  • Inerting: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (typically 5-10 mol% of palladium).[5] Causality: The catalyst is added under an inert atmosphere to prevent ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[5] Pressurize the vessel to the desired pressure (typically 1 atm via a balloon or 50 psi in a Parr shaker) and begin vigorous stirring.

  • Reaction Monitoring: The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-5 hours at room temperature. A successful reaction will show the complete disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the Celite® pad with additional solvent (EtOH or MeOH) to ensure complete recovery of the product. Trustworthiness: This step is critical for removing the heterogeneous catalyst, which is essential for product purity.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Methyl-5-amino-1H-pyrazolo[3,4-b]pyridine.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or recrystallization.

Protocol B: Catalytic Transfer Hydrogenation using Hydrazine Hydrate

This method offers a convenient alternative to using pressurized hydrogen gas, making it suitable for standard laboratory glassware.[13] Hydrazine hydrate serves as the in-situ hydrogen donor.[13][14]

Materials and Reagents
ReagentGradeSupplierNotes
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine≥98%CommercialStarting material.
Palladium on Carbon (10% Pd/C)50% wetCommercialCatalyst.
Hydrazine Hydrate (N₂H₄·H₂O)~64% solutionCommercialCaution: Toxic and corrosive. Handle in a fume hood.
Methanol (MeOH)AnhydrousCommercialPreferred solvent.[15]
Celite®N/ACommercialFiltration aid.
Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and 10% Pd/C (5-10 mol%).[13]

  • Solvent Addition: Add methanol (10-15 mL per gram of substrate) to the flask and stir to create a suspension.[13]

  • Reagent Addition: At room temperature, carefully add hydrazine hydrate (2.0-5.0 eq) dropwise to the stirring suspension. Causality: The reaction can be exothermic, so slow addition is crucial to maintain control.[13]

  • Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to reflux (around 65 °C for MeOH) and stirred vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often rapid, sometimes completing in as little as 5-30 minutes.[13][15]

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Filtration: Carefully filter the mixture through a pad of Celite® to remove the catalyst.[13] Rinse the flask and the Celite® pad with fresh methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be further purified if needed.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Flask: Substrate + Solvent B Add Catalyst (e.g., 10% Pd/C) A->B C Introduce H₂ Source (H₂ Gas or Hydrazine) B->C D Stir at Temp (RT or Reflux) C->D E Monitor by TLC / LC-MS D->E F Filter through Celite® to Remove Catalyst E->F G Concentrate Filtrate (Rotary Evaporator) F->G H Purify (Optional) G->H

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Scaffold into Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Preamble: The Rise of Pyrazolopyridines in Kinase-Targeted Oncology The protein kinase family, a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Rise of Pyrazolopyridines in Kinase-Targeted Oncology

The protein kinase family, a cornerstone of cellular signaling, has become a primary focus in oncology drug discovery due to its frequent dysregulation in cancer. A significant challenge in this field is the development of selective inhibitors that can overcome resistance mechanisms while maintaining favorable pharmacokinetic profiles. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic system in this pursuit.[1] Its structure is bioisosteric to the adenine ring of ATP, enabling it to form critical hydrogen bonding interactions with the kinase hinge region, a highly conserved segment of the ATP-binding pocket.[2][3] This mimicry provides a robust anchor for inhibitor binding, making the scaffold a versatile foundation for developing potent inhibitors against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and Monopolar spindle kinase 1 (Mps1).[4][5][6]

This guide details the rationale and experimental workflow for incorporating a specifically substituted scaffold, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , into a kinase inhibitor discovery program. We will explore the strategic implications of the N1-methylation and C5-nitro substitution, provide detailed protocols for synthesis and evaluation, and offer insights into data interpretation.

Design Rationale: Causality Behind the 1-Methyl-5-nitro Substitution

The choice of substituents on the core scaffold is a critical determinant of an inhibitor's potency, selectivity, and drug-like properties.

  • N1-H vs. N1-Methylation: The N1-H of the unsubstituted pyrazolo[3,4-b]pyridine core typically acts as a hydrogen bond donor, interacting with the kinase hinge.[7] However, methylation at this position to give the 1-Methyl derivative deliberately blocks this interaction. This strategy can be employed to:

    • Reorient the Scaffold: Forcing the inhibitor to adopt an alternative binding mode that may exploit other nearby pockets, potentially increasing selectivity for the target kinase over others.

    • Improve Physicochemical Properties: N-methylation can enhance solubility and metabolic stability by removing an acidic proton and providing a more drug-like profile.

    • Generate Novel IP: Modifying a known hinge-binding motif can create new chemical entities with distinct properties.

  • The C5-Nitro Group: The introduction of a strong electron-withdrawing nitro group at the C5 position serves multiple strategic purposes:

    • Modulation of Ring Electronics: It significantly alters the electronic character of the pyridine ring, which can influence the pKa of the heterocyclic system and its ability to interact with specific amino acid residues in the active site.

    • Introduction of a Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can serve as potent hydrogen bond acceptors, potentially forming new, stabilizing interactions with the protein backbone or side chains.

    • Vector for Further Synthesis: The nitro group can be chemically reduced to an amine, providing a versatile chemical handle for subsequent structure-activity relationship (SAR) studies, allowing for the exploration of different substituents at this position.

This combination of N1-methylation and C5-nitration transforms the standard pyrazolopyridine scaffold into a highly tailored building block for creating inhibitors with potentially unique selectivity and pharmacological profiles.

Experimental Design & Protocols

The following sections provide a comprehensive, step-by-step guide from chemical synthesis to biological evaluation.

Workflow Overview

The overall process follows a logical progression from chemical synthesis to biochemical and cellular validation, concluding with an initial in silico assessment of drug-likeness.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cellular Evaluation cluster_3 Phase 4: In Silico Profiling Synthesis Synthesis of 'Pyr-Inhib-MNP' Purification Purification via Flash Chromatography Synthesis->Purification Characterization Structural Verification (NMR, LC-MS) Purification->Characterization KinaseAssay Biochemical Kinase Assay (e.g., FGFR1 ADP-Glo™) Characterization->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 CellAssay Cell-Based Proliferation Assay (e.g., H1581 Cell Line) IC50->CellAssay GI50 GI50 Determination CellAssay->GI50 ADMET In Silico ADME/Tox Prediction GI50->ADMET

Caption: High-level experimental workflow for inhibitor development.

Protocol: Synthesis of a Hypothetical Inhibitor ("Pyr-Inhib-MNP")

This protocol describes a plausible synthesis of a target inhibitor using the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine core via a Suzuki coupling reaction, a common method for creating C-C bonds in medicinal chemistry.[8]

Objective: To synthesize 3-chloro-1-methyl-5-nitro-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine (a hypothetical inhibitor, Pyr-Inhib-MNP ).

Materials:

  • 3,6-dichloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (starting material)

  • 3,4,5-trimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dichloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a minimal amount of anhydrous toluene.

  • Inert Atmosphere: Evacuate and backfill the main reaction flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the main flask via syringe.

  • Catalyst Addition: Add the catalyst pre-mixture to the main reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final compound, Pyr-Inhib-MNP .

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the ability of Pyr-Inhib-MNP to inhibit the activity of a target kinase (e.g., FGFR1) by quantifying the amount of ADP produced.[9][10] The ADP-Glo™ Kinase Assay is a luminescent assay format that is robust, sensitive, and suitable for high-throughput screening.[9]

Objective: To determine the IC₅₀ value of Pyr-Inhib-MNP against the FGFR1 kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Pyr-Inhib-MNP (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, non-binding 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Pyr-Inhib-MNP in DMSO, starting from 100 µM. Also prepare a similar dilution series for Staurosporine.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 1 µL of the serially diluted test compound, positive control, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2.5 µL of FGFR1 kinase solution (pre-diluted in kinase buffer to optimal concentration). For the 100% inhibition control, add buffer instead of kinase.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) peptide and ATP at their respective Km concentrations) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (CellTiter-Glo® Assay)

This protocol assesses the anti-proliferative effect of Pyr-Inhib-MNP on a cancer cell line known to be dependent on the target kinase pathway, such as the FGFR1-driven H1581 non-small cell lung cancer line.[4][11]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Pyr-Inhib-MNP in H1581 cells.

Materials:

  • H1581 human non-small cell lung cancer cell line

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Pyr-Inhib-MNP

  • DMSO (vehicle control)

  • Clear-bottom, white-walled 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed H1581 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Pyr-Inhib-MNP in growth medium. Remove the old medium from the cells and add 100 µL of medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the treated plates for 72 hours at 37 °C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the GI₅₀ value.

Protocol: In Silico ADME/Tox Profiling

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage drug development failures.[12][13] Freely available web servers like SwissADME can provide valuable initial insights.[13]

Objective: To predict the physicochemical and drug-like properties of Pyr-Inhib-MNP .

Procedure:

  • Access Tool: Navigate to the SwissADME web server.

  • Input Structure: Draw the chemical structure of Pyr-Inhib-MNP or input its SMILES string into the query field.

  • Run Prediction: Execute the analysis.

  • Analyze Output: Evaluate the key predicted parameters, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (solubility).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) inhibition predictions.[14][15]

    • Drug-likeness: Adherence to filters like Lipinski's Rule of Five and Veber's rules.[12]

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic or reactive functional groups.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Biochemical and Cellular Activity of Pyr-Inhib-MNP

Compound Target Kinase Biochemical IC₅₀ (nM) Cell Line Cellular GI₅₀ (µM)
Pyr-Inhib-MNP FGFR1 15.2 H1581 0.25

| Staurosporine | (Pan-Kinase) | 5.8 | H1581 | 0.01 |

This table presents hypothetical data for illustrative purposes.

Visualizing the Mechanism of Action

Understanding the signaling context is crucial. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, such as the one initiated by FGFR, and the point of inhibition.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand FGF Ligand RTK_inactive FGFR (Inactive) Ligand->RTK_inactive Binding & Dimerization RTK_active FGFR (Active) Dimerized & Phosphorylated RTK_inactive->RTK_active ATP -> ADP Downstream Downstream Signaling (MAPK, PLCγ pathways) RTK_active->Downstream Signal Transduction Response Cell Proliferation & Survival Downstream->Response Inhibitor Pyr-Inhib-MNP Inhibitor->RTK_active Inhibition

Caption: Inhibition of an RTK signaling pathway by Pyr-Inhib-MNP.

Conclusion

The 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold represents a rationally designed building block for the development of next-generation kinase inhibitors. The deliberate modification of the core pyrazolopyridine structure provides a pathway to modulate binding interactions, enhance selectivity, and improve physicochemical properties. The integrated workflow presented here—combining targeted synthesis with robust biochemical, cellular, and in silico evaluation—provides a comprehensive framework for researchers to effectively utilize this promising scaffold in their drug discovery programs. This strategic approach is essential for identifying lead compounds with a higher probability of success in preclinical and clinical development.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters.
  • Exploring the Scaffold Universe of Kinase Inhibitors. (2022). Journal of Medicinal Chemistry.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PMC - NIH.
  • Cell-Based Assays on Microfluidics for Drug Screening. (2019). ACS Sensors.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Immune cell-based screening assay for response to anticancer agents: applic
  • Cell-culture based test systems for anticancer drug screening. (2020). ecancer.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evalu
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
  • In Vitro Kinase Inhibition Assays. Bio-protocol.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discover Bioactive Small Molecules for ADME/Tox. Merck Millipore.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. PMC.
  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PMC.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace.
  • Discovery of Pyrazolopyridine Deriv
  • Bioisosterism. Drug Design Org.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC.
  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021). PubMed.
  • Drug Discovery: ADME/Toxicity.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC.
  • Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). SciSpace.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

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Method

Application Note: Advanced NMR Sample Preparation for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide As a Senior Application Scientist, I frequently observe that the prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

As a Senior Application Scientist, I frequently observe that the primary point of failure in the structural elucidation of nitrogen-rich heterocycles is not the spectrometer hardware, but the sample preparation. 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a highly conjugated, electron-deficient bicyclic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and Syk-related pharmaceutical agents[1][2].

Achieving high-resolution 1 H, 13 C, and 15 N NMR spectra for this compound requires more than just dissolving powder in a tube; it requires a strategic approach to solvent thermodynamics, magnetic susceptibility, and concentration management. This guide details the causal reasoning behind an optimized, self-validating sample preparation workflow.

Physicochemical Profiling & Solvent Selection

The molecular architecture of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine presents specific solvation challenges. The planarity of the pyrazolo-pyridine core, combined with the strong dipole moment induced by the nitro group, promotes robust intermolecular π−π stacking and dipole-dipole interactions in the solid state.

  • The Problem with Non-Polar Solvents: While the compound may exhibit moderate solubility in Chloroform- d (CDCl 3​ ), the high concentrations required for 13 C or 2D NMR often lead to micro-aggregation. These micro-aggregates restrict molecular tumbling, drastically shortening T2​ relaxation times and causing severe line broadening[3][4].

  • The Optimal Choice (DMSO- d6​ ): Dimethyl Sulfoxide- d6​ is the superior solvent for this analyte. As a highly polar, strong hydrogen-bond acceptor, DMSO- d6​ provides the necessary solvation energy to disrupt the intermolecular lattices[5]. Complete, homogeneous dissolution is a non-negotiable prerequisite for solution-state NMR, as any suspended particulate matter creates localized magnetic susceptibility gradients ( ΔB0​ ) that distort the magnetic field[6][7].

Quantitative Sample Requirements

Signal intensity in NMR spectroscopy is directly proportional to the number of nuclei within the active volume of the receiver coil[8]. However, a common pitfall is over-concentrating the sample. Excessive concentration increases solution viscosity, which broadens spectral lines and complicates the resolution of fine multiplet structures[3][4].

The table below summarizes the optimal quantitative parameters for 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (MW 178 g/mol ) to balance the Signal-to-Noise (S/N) ratio with optimal lineshape.

Experiment TypeAnalyte MassSolvent Vol.Est. ConcentrationMechanistic Rationale
1 H NMR (1D) 5 – 15 mg0.6 mL~45 – 140 mMProvides an optimal S/N ratio for routine structural analysis while preventing viscosity-induced line broadening[4][7].
13 C / 15 N NMR 30 – 50 mg0.6 mL~280 – 465 mMCompensates for the low natural abundance ( 13 C: 1.1%, 15 N: 0.37%) and lower gyromagnetic ratios[4][6].
2D (HSQC/HMBC) 15 – 25 mg0.6 mL~140 – 230 mMBalances cross-peak detection sensitivity with the prevention of artifactual signals from over-concentration.

Step-by-Step Preparation Protocol

To guarantee spectral reproducibility, the following protocol is designed as a self-validating system . Each step includes a physical check to ensure the sample meets the strict geometric and magnetic requirements of the spectrometer.

Workflow A 1. Weigh Analyte (5-25 mg for 1H) B 2. Add 0.6 mL DMSO-d6 (In Secondary Vial) A->B Transfer C 3. Vortex & Sonicate (Ensure Complete Solvation) B->C Homogenize D 4. Glass Wool Filtration (Remove Particulates) C->D Purify E 5. Transfer to Precision Tube (5 mm Outer Diameter) D->E Pipette F 6. Validate Depth Gauge (4.0 - 5.0 cm Height) E->F Quality Check

Figure 1: Step-by-step self-validating NMR sample preparation workflow for heterocyclic compounds.

Detailed Methodology & Causality:

Step 1: Weighing and Secondary Vial Preparation

  • Action: Accurately weigh the required mass of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine into a clean, dry 2 mL glass vial (do not weigh directly into the NMR tube)[3][4].

  • Causality: Dissolving directly in the NMR tube prevents effective vortexing. Unmixed solvent layers and undissolved micro-particulates at the bottom of the tube will severely distort the magnetic field homogeneity[3].

Step 2: Homogenization

  • Action: Add exactly 0.6 mL of DMSO- d6​ . Vortex vigorously for 30 seconds. If the solution is not optically clear, sonicate gently for 1-2 minutes[4].

  • Causality: A volume of 0.6 mL precisely yields the required 4.0–5.0 cm column height in a standard 5 mm tube[6][7].

Step 3: The Filtration Mandate (Critical)

  • Action: Tightly pack a small plug of glass wool into a Pasteur pipette. Pass the homogenized solution through this filter directly into the NMR tube[7][9].

  • Causality: This is the most frequently skipped, yet most vital step. Filtration removes insoluble impurities, dust, and stray paramagnetic particles (e.g., microscopic metal shavings from spatulas). Paramagnetic impurities cause severe line broadening and prevent proper deuterium locking[3][6].

Step 4: NMR Tube Selection

  • Action: Utilize only high-quality, precision-grade 5 mm NMR tubes. Inspect the tube for any scratches or micro-cracks before use[5][7].

  • Causality: Economy or disposable tubes suffer from varying outer diameters and uneven wall thicknesses. This asymmetry causes the tube to wobble inside the spinner, degrading the S/N ratio and introducing spinning sidebands into the spectrum[5][7].

Step 5: Depth Validation (Self-Validating Check)

  • Action: Insert the filled tube into a depth gauge. Visually verify that the solvent meniscus sits exactly between 4.0 and 5.0 cm from the bottom[6][7].

  • Causality: The NMR receiver coil is typically 1.5–2.0 cm long. A 4.0–5.0 cm sample ensures the liquid extends well beyond the coil's upper and lower boundaries. If the sample is too short, the liquid-air interface (a massive magnetic susceptibility boundary) falls within the active volume, making Z-axis shimming impossible. If the sample is too long, it wastes expensive deuterated solvent and invites thermal convection currents[7].

Spectroscopic Considerations & Troubleshooting

  • Quadrupolar Broadening ( 14 N Effects): 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine contains four nitrogen atoms. The 14 N nucleus (spin I=1 ) possesses a quadrupole moment that facilitates rapid relaxation. This can cause significant broadening of adjacent 1 H and 13 C signals (particularly the carbons directly bonded to the nitro group and pyrazole nitrogens). If sharp carbon signals are required, acquiring the 13 C spectrum at an elevated temperature (e.g., 40 °C) can increase the tumbling rate and partially decouple the quadrupolar interaction.

  • Degassing for Advanced Experiments: If you intend to study relaxation times ( T1​ / T2​ ) or perform highly sensitive NOESY experiments, dissolved paramagnetic oxygen must be removed. Utilize the freeze-pump-thaw technique (minimum of three cycles). Do not bubble nitrogen gas through the NMR tube, as this evaporates the solvent, alters the concentration, and is largely ineffective at removing oxygen[7].

References
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Available at:[Link]

  • How To Prepare And Run An NMR Sample - ALWSCI. Available at:[Link]

  • Sample Preparation | Department of Chemistry - University of Liverpool. Available at:[Link]

  • US9150577B2 - Heterocyclic compounds containing an indole core - Google Patents.

Sources

Application

Palladium-Catalyzed Cross-Coupling and Functionalization of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore found in numerous biologically active molecules, including potent TANK-binding kinase 1 (TBK1) inhibitors and stimulators of soluble...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore found in numerous biologically active molecules, including potent TANK-binding kinase 1 (TBK1) inhibitors and stimulators of soluble guanylate cyclase (sGC)[1]. However, the specific building block 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine presents unique synthetic challenges. The strongly electron-withdrawing C-5 nitro group severely depletes electron density from the bicyclic core, rendering standard electrophilic substitutions and cross-couplings sluggish.

As an Application Scientist, I have designed this technical guide to navigate the divergent functionalization of this deactivated scaffold using Palladium catalysis. By understanding the mechanistic causality behind catalyst selection, solvent effects, and additive roles, researchers can successfully achieve both direct C-H arylation and classical C-N cross-coupling.

Divergent Functionalization Strategy

To build complex drug-like libraries from 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, we employ a divergent palladium-catalyzed approach.

  • Direct C-3 Arylation : Exploiting the inherent acidity of the C-3 proton via a Concerted Metalation-Deprotonation (CMD) pathway[2].

  • Nitro Reduction & Buchwald-Hartwig Amination : Reversing the electronic nature of the ring by reducing the C-5 nitro group to an amine, followed by C-N cross-coupling[3].

Workflow SM 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine C3_Arylation Direct C-3 Arylation (Pd-Catalyzed C-H Activation) SM->C3_Arylation Ar-I, Pd(PPh3)2Cl2 Ag2CO3, H2O, 70°C Reduction Nitro Reduction (Zn/AcOH) SM->Reduction Zn, AcOH CH2Cl2, 45°C Product1 3-Aryl-1-methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine C3_Arylation->Product1 Intermediate 1-Methyl-1H- pyrazolo[3,4-b]pyridin-5-amine Reduction->Intermediate Buchwald Buchwald-Hartwig Cross-Coupling Intermediate->Buchwald Ar-Br, Pd2(dba)3 BrettPhos, Cs2CO3 Product2 N-Aryl-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine Buchwald->Product2

Figure 1: Divergent palladium-catalyzed functionalization workflow.

Protocol A: "On Water" Direct C-3 Arylation

Mechanistic Causality

Direct C-H arylation of electron-deficient heterocycles typically requires harsh conditions (e.g., 160 °C in toluene)[2]. However, performing the reaction "on water" creates a hydrophobic effect that forces the organic reactants into highly concentrated microscopic droplets, drastically lowering the required activation energy[4].

Critical to this protocol is the use of Silver Carbonate ( Ag2​CO3​ ). It serves a dual purpose: acting as a mild base for the CMD step and functioning as a halide scavenger. By precipitating insoluble silver iodide ( AgI ), it sequesters iodide from the palladium catalytic cycle, preventing catalyst poisoning and driving the equilibrium forward[5].

Step-by-Step Methodology

Self-Validating System: The precipitation of pale yellow AgI on the walls of the reaction vessel serves as a visual confirmation that oxidative addition and halide sequestration are actively occurring.

  • Reagent Charging: To an oven-dried, 10 mL sealed tube, add 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv, 0.5 mmol), the appropriate aryl iodide (2.0 equiv, 1.0 mmol), Pd(PPh3​)2​Cl2​ (5 mol%), Ag2​CO3​ (1.0 equiv, 0.5 mmol), and PPh3​ (10 mol%)[4].

  • Mixing: Add a magnetic stir bar and gently shake the solid mixture to ensure homogeneous distribution.

  • Solvent Addition: Add 3.0 mL of distilled water. Seal the tube tightly with a Teflon-lined cap[4].

  • Heating: Submerge the tube in a pre-heated oil bath at 70 °C. Stir vigorously (1000 rpm) to maintain the "on water" emulsion.

  • Monitoring: After 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute with ethyl acetate, filter through a micro-plug of Celite, and analyze via LC-MS.

  • Workup: Once complete, extract the aqueous suspension with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Optimization Data
Catalyst (5 mol%)Ligand (10 mol%)Additive (1 equiv)SolventTemp (°C)Isolated Yield (%)
Pd(OAc)2​ None K2​CO3​ Toluene100Trace
Pd(PPh3​)2​Cl2​ PPh3​ K2​CO3​ H2​O 7045
Pd(PPh3​)2​Cl2​ PPh3​ Ag2​CO3​ H2​O 7088

Table 1: Optimization matrix demonstrating the critical role of water and silver additives in C-3 arylation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-I Oxidative Addition Complex Pd0->PdII_Ox Oxidative Addition (Ar-I) PdII_CMD Ar-Pd(II)-Het CMD Intermediate PdII_Ox->PdII_CMD C-H Activation (Ag2CO3, Pyrazolo-pyridine) PdII_CMD->Pd0 Reductive Elimination (Yields C3-Arylated Product)

Figure 2: Catalytic cycle for the Pd-catalyzed C-3 direct arylation.

Protocol B: Nitro Reduction and Buchwald-Hartwig Amination

Mechanistic Causality

To functionalize the C-5 position, the nitro group must be reduced to an amine. This transformation reverses the electronic properties of the ring, converting it from electron-withdrawing to electron-donating, which is a prerequisite for successful Buchwald-Hartwig cross-coupling[3]. Because the resulting 5-amino group is sterically hindered and electronically deactivated by the adjacent pyridine nitrogen, a highly active, bulky biaryl phosphine ligand (e.g., BrettPhos) is required. BrettPhos forces the palladium center into a mono-ligated, highly reactive state that accelerates reductive elimination.

Step-by-Step Methodology
Step 1: Reduction to 1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
  • Reaction Setup: Dissolve 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) in CH2​Cl2​ (2.0 mL) in a round-bottom flask[3].

  • Reagent Addition: Add Zinc dust (6.0 mmol) followed by glacial acetic acid (500 µL)[3].

  • Heating: Heat the mixture at 45 °C for 5 hours[3].

  • Workup: Filter the suspension through a pad of Celite to remove unreacted zinc. Evaporate the filtrate under reduced pressure and purify via flash chromatography to yield the pure amine[3].

Step 2: Buchwald-Hartwig Cross-Coupling

Self-Validating System: The reaction mixture will transition from a heterogeneous suspension to a deep red/brown homogeneous solution as the active Pd(0) species forms. If the solution remains pale or yellow after 30 minutes at 90 °C, this indicates failed catalyst activation or oxygen ingress.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 equiv), aryl bromide (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), BrettPhos (5 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4​ , and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Optimization Data
CatalystLigandBaseSolventTemp (°C)Conversion (%)
Pd(OAc)2​ BINAP Cs2​CO3​ Toluene10035
Pd2​(dba)3​ XPhos NaOtBu Dioxane9062
Pd2​(dba)3​ BrettPhos Cs2​CO3​ Dioxane9091

Table 2: Ligand and base optimization for the Buchwald-Hartwig amination of the reduced pyrazolo[3,4-b]pyridine core.

References

  • Faarasse, S., et al. (2017). "On Water" Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines. The Journal of Organic Chemistry, 82(23), 12300-12306.[Link][2][4]

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.[Link][1][6]

  • US Patent 9150577B2. (2015). Heterocyclic compounds containing an indole core.[3]

  • Chakraborti, A. K., et al. (2009). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 12(1), 12440-12445.[Link][5]

Sources

Method

Comprehensive In Vivo Dosing Formulation Strategies for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Executive Summary & Rationale In modern preclinical drug discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold is a highly valued pharmacophore, frequently utilized in the design of potent kinase inhibitors, including Splee...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern preclinical drug discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold is a highly valued pharmacophore, frequently utilized in the design of potent kinase inhibitors, including Spleen Tyrosine Kinase (Syk) inhibitors[1]. However, intermediates and active pharmaceutical ingredients (APIs) based on this core, such as 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine , present significant formulation challenges.

The planar nature of the fused heterocyclic ring system, combined with the nitro group at the 5-position, facilitates strong intermolecular π−π stacking. This results in a high crystal lattice energy—a classic "brick-dust" physicochemical profile[2]. Consequently, the compound exhibits exceptionally low aqueous solubility, making standard aqueous buffers ineffective for in vivo dosing. To achieve reproducible pharmacokinetics (PK) and efficacy in rodent models, formulation scientists must strategically employ co-solvents, surfactants, or lipid-based systems to overcome these thermodynamic barriers[3].

This application note provides field-proven, self-validating protocols for formulating 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine for both Intravenous (IV) and Oral (PO) administration.

Physicochemical Profiling & Formulation Causality

Before selecting a vehicle, it is critical to understand the causality between the molecule's properties and its behavior in solution. "Brick-dust" molecules require energy to break the crystal lattice, whereas "grease" molecules (high LogP, low melting point) require lipophilic solubilizers[4]. 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibits a hybrid challenge: it requires strong hydrogen-bond acceptors (like DMSO) to break the lattice, and transition co-solvents (like PEG400) to maintain solubility in an aqueous environment[3].

Table 1: Physicochemical Profiling and Formulation Implications

PropertyCharacteristic ProfileFormulation Causality & Implication
Structural Features Planar, aromatic, nitro-substitutedStrong crystal lattice packing; requires aggressive solvation (e.g., DMSO) to disrupt intermolecular forces.
Aqueous Solubility <0.1 mg/mL (Poor)True solutions for IV require multi-component co-solvent systems. Aqueous PO dosing must rely on suspensions.
Lipophilicity (LogP) Moderate to High (Est. 2.0 - 3.5)High affinity for lipidic vehicles; suitable for Self-Emulsifying Drug Delivery Systems (SEDDS) if PO absorption is poor[4].
Wettability Highly HydrophobicPowders will float on water. Requires a wetting agent (e.g., Tween 80) for homogeneous oral suspensions.

Formulation Decision Workflow

The following workflow dictates the selection of the optimal dosing vehicle based on the intended route of administration and the required systemic exposure.

FormulationWorkflow API 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Poorly Soluble API) Route Determine Dosing Route API->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic PK (100% Bioavailability) PO Oral (PO) Solution or Suspension Route->PO Efficacy & Tox (GI Absorption) IV_Sol Co-solvent Formulation 10% DMSO / 40% PEG400 / 50% Saline IV->IV_Sol Breaks crystal lattice Prevents precipitation PO_Susp Aqueous Suspension 0.5% MC / 0.1% Tween 80 PO->PO_Susp High Dose Tolerability Good Permeability PO_Lipid Lipid-Based (SEDDS) For Bioavailability Enhancement PO->PO_Lipid Poor GI Dissolution Low Permeability

Decision tree for selecting in vivo formulations for pyrazolo[3,4-b]pyridine derivatives.

Validated In Vivo Formulation Protocols

Protocol A: Intravenous (IV) Co-Solvent Solution

Target Concentration: 1.0 - 2.0 mg/mL Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (0.9% NaCl) Causality: IV administration strictly requires a true solution to prevent fatal pulmonary embolisms in rodents. DMSO is utilized first to dismantle the rigid crystal lattice. PEG400 acts as a transition co-solvent that encapsulates the hydrophobic API, preventing it from crashing out when the highly polar aqueous phase (Saline) is introduced[3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine into a sterile glass vial.

  • Primary Solvation: Add 10% (v/v) of the final volume as Dimethyl Sulfoxide (DMSO). Vortex vigorously for 1-2 minutes until a completely clear solution is achieved. (Note: Do not proceed if particulates remain; mild sonication at 30°C may be applied).

  • Transition Phase: Add 40% (v/v) Polyethylene Glycol 400 (PEG400). Vortex for 1 minute to ensure a homogeneous organic mixture.

  • Aqueous Dilution: Crucial Step. Place the vial on a magnetic stirrer. While stirring moderately, add 50% (v/v) of 0.9% Saline dropwise . Slow addition prevents localized supersaturation and micro-precipitation.

  • Sterilization: Filter the final formulation through a 0.22 µm PTFE syringe filter.

Validation Checkpoint (Self-Validating System): Tyndall Effect Test: Shine a laser pointer or strong focused light through the vial. If the beam path is visible (light scattering), micro-precipitation has occurred, and the solution is unsafe for IV use. A completely clear path validates successful solubilization.

Protocol B: Oral (PO) Aqueous Suspension

Target Concentration: 5.0 - 20.0 mg/mL (For high-dose PK/Tox) Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water Causality: For oral dosing where systemic solubility limits are exceeded, a homogeneous suspension is preferred. Tween 80 acts as a surfactant to lower the contact angle between the hydrophobic API and water, allowing wetting. Methylcellulose increases the viscosity of the vehicle, preventing rapid sedimentation of the API particles and ensuring dose uniformity during gavage[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.5% (w/v) Methylcellulose in heated DI water (80°C), cool to room temperature, and add 0.1% (v/v) Tween 80. Stir until clear.

  • Trituration: Weigh the API and transfer it to an agate mortar. Add 2-3 drops of the vehicle.

  • Geometric Dilution: Grind the API with the pestle to form a smooth, uniform paste. This physical shearing reduces particle size, exponentially increasing the surface area available for GI dissolution.

  • Suspension: Gradually add the remaining vehicle in small increments while continuously mixing.

  • Homogenization: Transfer to a vial and probe-sonicate (on ice to prevent thermal degradation of the nitro group) for 2 minutes using 10-second on/off pulses.

Validation Checkpoint (Self-Validating System): Microscopic Evaluation: Place a 10 µL drop of the suspension on a glass slide. Observe under a light microscope (40x). The formulation is validated if particles are uniformly dispersed, generally <10 µm in size, with no large agglomerates or crystalline needles visible.

Quantitative Vehicle Composition Summary

To ensure rapid reference during laboratory execution, the standardized vehicle compositions and their handling constraints are summarized below.

Table 2: Standard Preclinical Vehicle Compositions

RouteVehicle Composition (v/v)Preparation Order (Strict)Shelf-Life & Storage
IV 10% DMSO / 40% PEG400 / 50% SalineAPI DMSO PEG400 SalinePrepare fresh daily (Room Temp)
PO 0.5% MC / 0.1% Tween 80 in H₂OVehicle Triturate API Sonicate7 days (4°C, resuspend before use)
PO 5% DMSO / 95% Corn OilAPI DMSO Corn Oil Heat/Stir3 days (Room Temp, protect from light)

References

  • [2] US9150577B2 - Heterocyclic compounds containing an indole core. Google Patents. Available at:

  • [1] CA2861202A1 - Nicotinamide derivatives or salt thereof having syk-inhibitory activity. Google Patents. Available at:

  • [3] Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. PubMed. Available at: [Link]

  • [4] Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. PubMed Central. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols to improve your synthetic yield and product purity.

Strategic Overview: A Multi-Step Approach

The synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is not a single reaction but a sequence of transformations, each with its own set of challenges. A common and logical pathway involves the initial construction of the parent heterocyclic core, followed by sequential N-methylation and C-nitration. The order of these latter steps is critical and significantly influences the outcome. The most frequently successful strategy is outlined below.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Electrophilic Nitration cluster_3 Step 4: Purification A 5-Aminopyrazole Derivative C 1H-Pyrazolo[3,4-b]pyridine Core A->C B 1,3-Dicarbonyl Compound or α,β-Unsaturated Ketone B->C D 1-Methyl-1H-pyrazolo[3,4-b]pyridine C->D Methylating Agent (e.g., MeI, DMS) E 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Target Molecule) D->E Nitrating Agent (e.g., HNO3/H2SO4) F Isomeric Byproducts (e.g., 3-nitro, 7-nitro) D->F G Pure Target Molecule E->G Chromatography F->G Removal

Caption: General synthetic workflow for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part A: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

Question: My initial cyclization to form the pyrazolo[3,4-b]pyridine core is low-yielding. What factors should I investigate?

Answer: Low yields in the formation of the core heterocycle often stem from four key areas: starting material purity, catalyst choice, solvent effects, and reaction conditions.[1]

  • Purity of Starting Materials : The purity of the 5-aminopyrazole is especially critical. Impurities can act as catalyst poisons or participate in side reactions.

    • Recommendation : Ensure all reactants are of high purity (>98%). If necessary, recrystallize or purify the 5-aminopyrazole and the dicarbonyl compound before use.

  • Catalyst Selection : The choice of catalyst can dramatically impact reaction efficiency. While simple acid catalysts like acetic acid are common, they are not always optimal.

    • Recommendation : Screen a variety of catalysts. Lewis acids (e.g., ZrCl₄) or solid-supported acid catalysts have demonstrated high efficacy in related syntheses.[1]

  • Solvent Effects : The solvent influences reactant solubility and reaction kinetics.

    • Recommendation : Perform a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures (e.g., 100 °C) have proven to be high-yielding.[1]

  • Temperature and Time : Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation : Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This allows you to determine the optimal time to quench the reaction, preventing the formation of degradation byproducts. Optimize the temperature incrementally; some variants proceed at room temperature, while others require significant heating.[1]

ParameterRecommendationRationale
Starting Materials Recrystallize or purify if purity is <98%Impurities can inhibit the catalyst or cause side reactions.
Catalyst Screen Brønsted acids (AcOH), Lewis acids (ZrCl₄), or solid-supported acids.Catalyst choice directly impacts reaction rate and mechanism.
Solvent Screen common solvents like Ethanol, or consider solvent-free conditions.Solvent affects solubility and transition state energy.
Temperature/Time Optimize based on TLC monitoring.Balances reaction rate against potential product degradation.
Part B: N-Methylation of the Pyrazole Ring

Question: My methylation reaction produces a mixture of 1-methyl and 2-methyl isomers. How can I improve the regioselectivity for the desired N1 position?

Answer: The pyrazolo[3,4-b]pyridine system has two nitrogen atoms on the pyrazole ring (N1 and N2) that can be alkylated. The formation of regioisomers is a common challenge.[2] The greater stability of the 1H-tautomer often favors N1 substitution, but reaction conditions can alter the outcome.[2]

  • Steric Hindrance : The N1 position is generally more sterically accessible than the N2 position, which is fused between the two rings. Using a bulkier methylating agent is unlikely to be effective here, but the principle is important.

  • Deprotonation and Counter-ion : The choice of base to deprotonate the pyrazole NH is critical. A strong, non-nucleophilic base (like NaH) in an aprotic polar solvent (like DMF or THF) will generate the pyrazolide anion. The subsequent alkylation site can be influenced by the coordination of the cation.

  • Thermodynamic vs. Kinetic Control : The N1-methyl isomer is typically the thermodynamically more stable product. Running the reaction for a longer duration or at a slightly elevated temperature (if the product is stable) may allow for equilibration towards the desired N1 product.

Recommendation : Start with standard conditions using sodium hydride (NaH) as the base in anhydrous DMF, followed by the addition of methyl iodide (MeI). This combination often provides good selectivity for the N1 position.

Part C: Nitration of 1-Methyl-1H-pyrazolo[3,4-b]pyridine

Question: I am attempting to nitrate 1-methyl-1H-pyrazolo[3,4-b]pyridine, but the yield is low and I get a complex mixture of products. How can I optimize this step?

Answer: This is the most critical and challenging step. The pyrazolo[3,4-b]pyridine ring system is susceptible to nitration at multiple positions, and the reaction is highly sensitive to conditions. The key is to control the reaction to favor substitution at the C5 position.

G start Low Yield / Impure Product q1 Is there charring or significant decomposition? start->q1 q2 Is the starting material fully consumed (TLC)? q1->q2 No sol1 Reduce temperature to 0°C or below. Add nitrating agent dropwise. Consider a milder nitrating agent. q1->sol1 Yes q3 Isomeric mixture observed by NMR/LCMS? q2->q3 Yes sol2 Increase reaction time. Slightly increase temperature (e.g., 0°C to RT). Ensure stoichiometric amount of nitrating agent. q2->sol2 No sol3 Optimize purification. Use high-resolution flash chromatography with a shallow gradient. q3->sol3

Caption: Troubleshooting decision tree for the nitration step.

  • Problem: Over-reaction and Decomposition. The pyridine ring is deactivated towards electrophilic substitution, requiring strong nitrating conditions. However, these same conditions can cause oxidation and degradation of the sensitive pyrazole ring.

    • Causality : A classic mixed acid nitration (HNO₃/H₂SO₄) at elevated temperatures is too harsh. The sulfuric acid protonates the pyridine nitrogen, further deactivating the ring and requiring even stronger conditions, creating a vicious cycle.

    • Solution : Meticulous temperature control is paramount. The reaction should be performed at 0°C or even lower. The nitrating agent must be added slowly and dropwise to a solution of the substrate in the acid to dissipate heat effectively.

  • Problem: Formation of Multiple Isomers. Nitration can occur at the C3, C5, and C7 positions.

    • Causality : The electronic properties of the fused ring system direct the incoming electrophile (NO₂⁺). While the C5 position is often favored, significant amounts of other isomers can form.

    • Solution : While completely eliminating other isomers may be difficult, purification is the key. The literature explicitly states that product mixtures from nitration can be separated by adsorption chromatography on silica gel.[1] This requires careful selection of an eluent system and potentially a shallow gradient to resolve isomers with similar polarities.

Detailed Experimental Protocols

Protocol 1: Nitration of 1-Methyl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from general procedures for electrophilic substitution on the pyrazolo[3,4-b]pyridine scaffold and should be optimized for your specific setup.[1]

Materials:

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-Methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Cooling : Place the flask in an ice-salt bath and cool to 0°C.

  • Acidification : Slowly add concentrated H₂SO₄ (approx. 5-10 mL per gram of substrate) while maintaining the temperature at or below 5°C. Stir until all substrate has dissolved.

  • Nitration : Add fuming HNO₃ (1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the stirred sulfuric acid solution over 30-60 minutes. CRITICAL: Monitor the internal temperature closely and do not allow it to rise above 5°C.

  • Reaction : After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., Hexane:EtOAc 1:1), taking care to properly quench and work up the aliquot before spotting.

  • Quenching : Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralization : Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Adsorbent : Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Loading : Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better separation.

  • Elution : Begin with a non-polar eluent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexane:EtOAc). The separation of isomers often requires a very shallow gradient.[1]

  • Fraction Collection : Collect small fractions and analyze them by TLC to identify and combine the fractions containing the pure 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-430. [Link]

  • Maqbool, M., et al. Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. [Link]

  • Fadel, S., et al. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC. [Link]

  • Borras, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. [Link]

  • U.S. Environmental Protection Agency. 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Our approach is rooted in foundational physicochemical principles to empower you with the rationale behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine that cause its poor aqueous solubility?

A1: The limited aqueous solubility of this compound arises from a combination of its molecular characteristics. The fused heterocyclic ring system (pyrazolo[3,4-b]pyridine) is largely rigid and planar, which can promote efficient crystal packing and increase the lattice energy that must be overcome for dissolution.[1][2] The presence of the nitro group (-NO2) significantly increases the molecule's lipophilicity ("grease-ball" character), further disfavoring interaction with polar water molecules.[3] While the pyridine and pyrazole moieties contain nitrogen atoms capable of hydrogen bonding, the overall molecular structure is dominated by hydrophobic character.

Q2: How does the pyridine nitrogen atom influence the compound's solubility, and how can this be exploited?

A2: The nitrogen atom in the pyridine ring is a critical feature for solubility enhancement. It acts as a weak base (pKa of pyridine is ~5.2) and can be protonated in acidic conditions to form a pyridinium cation.[4][5] This salt form is significantly more polar and, therefore, generally much more soluble in aqueous solutions than the neutral free base.[6][7] By lowering the pH of the solvent to at least one or two units below the compound's pKa, a substantial increase in solubility can often be achieved. This is typically the first and most straightforward strategy to attempt.[8]

Q3: My compound dissolves initially but then precipitates over time. What is happening?

A3: This common observation highlights the difference between kinetic and thermodynamic solubility. The initial, higher concentration you achieve is likely the kinetic solubility , which can represent a supersaturated or metastable state. Over time, the system equilibrates, and the compound crashes out of solution to reach its lower, true thermodynamic solubility , which is the stable saturation point. This is particularly common when using methods like dissolving a DMSO stock in buffer. Advanced formulation strategies, such as the use of solid dispersions or specific polymers, are often designed to create and maintain these supersaturated states to improve bioavailability.[9]

Troubleshooting Workflow for Solubility Enhancement

The following workflow provides a systematic approach to addressing the poor aqueous solubility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. The strategies are arranged from simplest to more complex, allowing for a tiered experimental plan.

G cluster_0 cluster_1 Tier 1: Physicochemical Modification cluster_2 Tier 2: Formulation Strategies cluster_3 Tier 3: Advanced Formulation cluster_4 start Initial Observation: Poor Aqueous Solubility ph_mod pH Modification start->ph_mod Start Here cosolvent Co-solvent Screening ph_mod->cosolvent Fails / Not Feasible success Sufficient Solubility Achieved ph_mod->success Successful cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin Fails cosolvent->success Successful cyclodextrin->success Successful fail Solubility Still Insufficient cyclodextrin->fail Fails solid_disp Solid Dispersions nano Nanosuspensions fail->solid_disp fail->nano

Caption: A tiered workflow for troubleshooting poor solubility.

Detailed Troubleshooting Guides and Protocols

This section provides the scientific rationale and step-by-step protocols for the key strategies outlined in the workflow.

pH Modification

Expertise & Rationale: This is the most direct method for ionizable compounds. The pyrazolo[3,4-b]pyridine core contains a basic pyridine nitrogen. By lowering the pH, we protonate this nitrogen, creating a pyridinium salt. This ionic species has a much higher affinity for water compared to the neutral molecule, thereby increasing solubility.[4][6] The goal is to find a pH range where the compound is sufficiently soluble and stable for your experimental needs.

Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 7.4.

  • Compound Addition: Add an excess amount of solid 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer to generate a pH-solubility profile.

Co-solvent Systems

Expertise & Rationale: If pH modification is insufficient or incompatible with your experimental system, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[10] This reduction in polarity lowers the energy penalty for solvating a lipophilic compound, thereby increasing its solubility.

Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices are listed in the table below.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 20 mg/mL in DMSO).

  • Titration: In separate vials, add increasing volumes of the co-solvent stock solution to your aqueous buffer (e.g., PBS, pH 7.4). Observe the point at which precipitation occurs.

  • Systematic Screening: Alternatively, prepare a series of aqueous buffer solutions containing fixed percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Measurement: Add an excess of the solid compound to each co-solvent/buffer mixture and determine the thermodynamic solubility as described in the pH modification protocol.

  • Analysis: Identify the co-solvent and concentration that provides the required solubility while minimizing the percentage of organic solvent, which could interfere with biological assays.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solvent Typical Concentration Range Notes
Dimethyl Sulfoxide (DMSO) 0.1% - 5% Excellent solubilizing power; can be toxic to cells at >0.5%.
Ethanol 1% - 10% Commonly used; can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400) 5% - 20% Low toxicity; can increase solution viscosity.[10]

| Propylene Glycol | 5% - 20% | Good safety profile; often used in parenteral formulations. |

Cyclodextrin Complexation

Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like our target compound, within their lipophilic core.[] This host-guest inclusion complex effectively shields the hydrophobic part of the molecule from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media.[13][14]

Protocol: Phase-Solubility Analysis with HP-β-CD

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Compound Addition: Add an excess amount of solid 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine to each cyclodextrin solution.

  • Equilibration & Quantification: Follow the same procedure for equilibration, phase separation, and quantification as described in the pH modification protocol.

  • Data Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility (an AL-type diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the required cyclodextrin concentration for your desired compound concentration.

Advanced Formulation Strategies

When the above methods fail to provide the necessary solubility, more advanced formulation techniques can be employed. These typically require specialized equipment and expertise.

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a solid hydrophilic polymer matrix (e.g., PVP, HPMC).[16][17][18] By preventing the drug from crystallizing, it is maintained in a higher-energy amorphous state, which significantly enhances its dissolution rate and apparent solubility.[19] Methods like spray drying or hot-melt extrusion are used for preparation.[18]

  • Nanosuspensions: This approach reduces the particle size of the drug to the nanometer range (typically 200-600 nm).[20] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in the dissolution velocity.[21] Nanosuspensions are stabilized by surfactants and can be prepared using techniques like high-pressure homogenization or media milling.[22][23]

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy, 11(2), 117–130.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15).
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.).
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - Utrecht University - UU Research Portal. (2025, August 15).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - JETIR.org. (2025, July 1).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. (n.d.).
  • improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem. (n.d.).
  • Influence of pH on Solubility - TrueGeometry. (n.d.).
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31).
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (2022, August 13).
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  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.).
  • 3-Amino-4-nitropyridine chemical properties and structure - Benchchem. (n.d.).
  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details - EPA. (2025, October 15).
  • CAS 37699-43-7: 2,3-Dimethyl-4-Nitropyridine N-Oxide - CymitQuimica. (n.d.).
  • Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange. (2023, February 12).
  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 6-(Pyrazol-1-yl)
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  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1988). Canadian Journal of Chemistry, 66(3), 420–428.
  • 62908-83-2|3-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine|BLD Pharm. (n.d.).
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  • Nitro Compounds, Aromatic - ResearchG
  • Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes - ZORA. (2021, August 31).
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Troubleshooting

Technical Support Center: Minimizing Byproduct Impurities in the Scale-Up of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and provide insights into minimizing byproduct impurities to ensure a high-quality final product.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, providing potential causes and actionable solutions.

Issue 1: Presence of Regioisomeric Impurities

Symptom: You observe the presence of an unexpected isomer in your final product, often the 2-methyl or 7-methyl isomer, as detected by NMR or LC-MS analysis.

Potential Cause: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using non-symmetrical starting materials.[1] The regioselectivity of the reaction is influenced by the relative electrophilicity of the carbonyl groups in the precursors.[1]

Solutions:

  • Starting Material Selection: If your synthetic route allows, utilize symmetrical 1,3-dicarbonyl compounds to eliminate the possibility of forming regioisomers.

  • Reaction Condition Optimization:

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, xylene), to determine the optimal conditions for your specific reaction.

    • Temperature: Carefully control the reaction temperature. Lower temperatures may favor the formation of the desired isomer by increasing the kinetic selectivity of the reaction.

    • Catalyst: The choice of catalyst can significantly impact regioselectivity. For instance, solid acid catalysts have been shown to be effective in the synthesis of pyrazolopyridines.[2][3]

Issue 2: Incomplete Reaction and Presence of Starting Materials

Symptom: Your reaction does not go to completion, and you observe significant amounts of unreacted starting materials in your crude product.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature for completion.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated, leading to a stalled reaction.

  • Poor Solubility: The starting materials may not be fully dissolved in the reaction solvent, limiting their ability to react.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] Continue the reaction until the starting materials are no longer detected.

  • Temperature and Time Adjustment: Gradually increase the reaction temperature and/or extend the reaction time. Be cautious, as excessive heat can lead to the formation of degradation products.

  • Catalyst Evaluation: Ensure the catalyst is fresh and active. If using a solid-supported catalyst, verify its integrity and consider regeneration or replacement.

  • Solvent System Optimization: Choose a solvent system in which all reactants are fully soluble at the reaction temperature.

Issue 3: Formation of Oxidation or Degradation Byproducts

Symptom: You detect byproducts with higher or lower molecular weights than your target compound, suggesting oxidation or degradation has occurred.

Potential Causes:

  • Air Sensitivity: The reaction may be sensitive to atmospheric oxygen, leading to oxidative side reactions.

  • Thermal Instability: The target compound or intermediates may be unstable at the reaction temperature, leading to decomposition.

  • Harsh Reaction Conditions: The use of strong acids or bases can sometimes promote unwanted side reactions and degradation.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring.

  • Milder Reagents: Where possible, explore the use of milder reaction conditions and reagents to avoid degradation.[4]

Issue 4: Difficulty in Removing Solvent and Volatile Impurities

Symptom: Residual solvents or volatile impurities are present in the final product, even after standard drying procedures.

Potential Cause: High-boiling point solvents (e.g., DMF, DMSO) can be challenging to remove completely.

Solutions:

  • Azeotropic Distillation: Use a co-solvent (e.g., toluene) to form an azeotrope with the high-boiling point solvent, facilitating its removal under reduced pressure.

  • High-Vacuum Drying: Utilize a high-vacuum pump and gently heat the product to aid in the removal of residual solvents.

  • Lyophilization: For thermally sensitive compounds, lyophilization (freeze-drying) can be an effective method for removing water and other volatile impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, and what are the typical byproducts?

A1: A prevalent method for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] For 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, a common precursor would be 1-methyl-5-aminopyrazole.

Typical byproducts can include:

  • Regioisomers: As discussed in the troubleshooting guide, the formation of the 2-methyl isomer is a possibility.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aminopyrazole and dicarbonyl compounds.

  • Side-Reaction Products: Depending on the specific reagents and conditions, side reactions such as self-condensation of the dicarbonyl compound can occur.

Q2: How can I effectively purify the crude product to remove these impurities?

A2: A multi-step purification strategy is often necessary:

  • Crystallization: Recrystallization from a suitable solvent is a powerful technique for removing many impurities.[3][5] Experiment with different solvents and solvent mixtures to find the optimal conditions for your product.

  • Column Chromatography: For impurities that are difficult to remove by crystallization, column chromatography on silica gel is a standard and effective method.[6] A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, can provide good separation.

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is more common at the laboratory scale than during large-scale production.

Q3: What analytical techniques are recommended for purity assessment of the final product?

A3: A combination of analytical techniques should be used to confirm the identity and purity of your 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and can help identify unknown impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of the sample and quantifying impurities.[9]

  • Elemental Analysis: Confirms the elemental composition of the compound.

Q4: Are there any specific safety precautions I should take when working with nitrated compounds?

A4: Yes, 5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives are energetic materials and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Avoid Shock and Friction: Handle the compound gently and avoid grinding or subjecting it to mechanical shock.

  • Controlled Heating: Heat the compound slowly and with caution. Avoid rapid heating, which could lead to decomposition.

  • Small-Scale Reactions: When exploring new reaction conditions, it is always advisable to start with small-scale experiments.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Method optimization may be required for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Table 1: Example HPLC Gradient for Purity Analysis
Time (min)% Acetonitrile% Water (0.1% Formic Acid)
01090
209010
259010
261090
301090

Section 4: Visualizations

Workflow for Impurity Identification and Minimization

cluster_0 Synthesis & Work-up cluster_1 Analysis & Identification cluster_2 Optimization & Control Synthesis Chemical Synthesis Workup Crude Product Isolation Synthesis->Workup Analysis Purity Analysis (HPLC, NMR, MS) Workup->Analysis Crude Sample Identification Impurity Structure Elucidation Analysis->Identification Optimization Reaction Condition Optimization Identification->Optimization Identified Impurities Purification Purification Strategy Development Optimization->Purification Final_Product Final_Product Purification->Final_Product Purified Product

Caption: A workflow diagram illustrating the process of identifying and minimizing impurities during chemical synthesis.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1648-1655. [Link]

  • Mehar, A., Chaurasia, U., & Parvin, T. (2020). Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate. [Link]

  • Balalaie, S., Ramezanpour, S., Bararjanian, M., & Gross, J. H. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journal of Organic Chemistry, 15, 833-840. [Link]

  • Dimitrakis, S., Gavriil, E. S., Pousias, A., Lougiakis, N., Marakos, P., Pouli, N., ... & Tenta, R. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules, 29(3), 548. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6293. [Link]

  • Sagitullina, G. (2017). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Wang, X., et al. (2021). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 8(1), 69-75. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 1-13. [Link]

  • Rostamnia, S., Doustkhah, E., & Hosseini, H. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10731-10739. [Link]

  • Kumar, A., & Singh, P. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(11), 6147-6150. [Link]

  • Grodner, J., & Waszkielewicz, A. M. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-8. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]

  • Arshad, N., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4385-4392. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • Process for the preparation of pyrazolo[1,5-b]pyridazine derivatives. (2001).
  • Shawali, A. S., & Abdelhamid, A. O. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 51(4), 837-846. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. [Link]

Sources

Optimization

HPLC method development and optimization for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Welcome to the Technical Support Center for the chromatographic analysis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine . As a Senior Application Scientist, I have designed this guide to move beyond generic parameter twe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .

As a Senior Application Scientist, I have designed this guide to move beyond generic parameter tweaking. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this specific molecule requires a deep understanding of its physicochemical causality. The pyrazolo[3,4-b]pyridine core introduces a basic nitrogen heterocycle, while the nitro group at the 5-position acts as a strongly electron-withdrawing, highly polarizable moiety. This combination creates unique challenges regarding retention, peak symmetry, and selectivity.

Below, you will find the mechanistic workflow, targeted troubleshooting FAQs, quantitative screening data, and a self-validating experimental protocol to ensure absolute scientific integrity in your method development.

Method Development Logic & Workflow

The structural duality of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine dictates our chromatographic strategy. We must simultaneously manage the π−π interaction potential of the nitroaromatic system and suppress the ionization of the basic pyridine nitrogen to prevent secondary interactions with the silica stationary phase.

HPLC_Workflow A 1. Analyte Profiling 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine B 2. Column Selection (Phenyl-Hexyl / PFP / C18) A->B Identify pi-pi & basic N C 3. Mobile Phase pH (0.1% TFA, pH ~2.0) B->C Select stationary phase D 4. Gradient Optimization (Water / Acetonitrile) C->D Suppress ionization E 5. Chromatographic Evaluation (Resolution, Tailing, k') D->E Run initial gradient F Troubleshooting Adjust Temp / Modifier E->F Tailing > 1.5 or Rs < 2.0 G Validated Method E->G Meets SST criteria F->D Iterative refinement

Logical workflow for the HPLC method development of nitro-substituted pyrazolopyridines.

Troubleshooting Guides & FAQs

Q1: Why does 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibit poor retention or co-elution with structurally similar impurities on a standard C18 column? A1: Standard Alkyl (C18) columns rely purely on dispersive hydrophobic forces. While the methyl group provides some hydrophobicity, the highly polarizable nitroaromatic system dominates the molecule's surface chemistry. For nitroaromatics, stationary phases engineered for π−π interactions—such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns—provide orthogonal selectivity . The electron-deficient nitro group interacts strongly with the electron-rich phenyl stationary phase, significantly increasing the retention factor ( k′ ) and resolving it from aliphatic or non-nitrated impurities.

Q2: What is the optimal mobile phase pH for this compound, and what is the underlying causality? A2: The optimal pH is highly acidic, typically around pH 2.0. The pyrazolo[3,4-b]pyridine core contains a pyridine-type nitrogen, which is traditionally weakly basic. However, the strongly electron-withdrawing nitro group at the 5-position pulls electron density away from the ring, significantly lowering the pKa of the nitrogen [1]. Operating at an acidic pH (using 0.1% Trifluoroacetic Acid) achieves two critical mechanistic goals:

  • It ensures the nitrogen's ionization state is locked, preventing retention time drift.

  • It fully protonates and masks residual silanols ( −Si-OH→−Si-OH2+​ ) on the silica support, preventing the secondary ion-exchange interactions that cause severe peak tailing in nitrogen-containing heterocycles[2].

Q3: I am observing severe peak tailing (Asymmetry factor > 1.8). How can I resolve this? A3: If tailing persists despite an acidic pH, the causality is likely poor mass transfer kinetics or insufficient silanol shielding. To resolve this:

  • Add an Ion-Pairing Agent: Utilize 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA acts as a strong ion-pairing agent, wrapping the basic nitrogen in a hydrophobic shell and drastically improving peak symmetry [3].

  • Increase Column Temperature: Elevate the column oven to 40°C–45°C. This lowers the viscosity of the mobile phase and increases the diffusion coefficient of the analyte into the stationary phase pores, sharpening the peak.

Q4: How should I select the UV detection wavelength for stability-indicating assays? A4: Nitroaromatic compounds exhibit strong, characteristic UV absorbance due to n→π∗ and π→π∗ transitions conjugated with the aromatic ring [4]. While 254 nm is the universal standard for aromatic systems, monitoring a secondary wavelength at 300 nm - 320 nm provides high specificity for the nitro-heterocyclic chromophore. This specific band avoids interference from non-UV-active solvent peaks or degradation products lacking the conjugated nitro system.

Quantitative Data: Column Screening Matrix

To accelerate your method development, summarize the expected chromatographic behavior of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine across various stationary phases.

Column ChemistryPrimary Interaction MechanismExpected Retention ( k′ )Selectivity for NitroaromaticsPeak Shape Quality
C18 (Alkyl) Hydrophobic (Dispersive)ModerateLowModerate (Prone to tailing)
Phenyl-Hexyl π−π , HydrophobicHighHighExcellent
PFP (Pentafluorophenyl) Dipole-dipole, π−π , H-bondingVery HighVery HighGood (Requires strict pH control)
RP-Amide H-bonding, HydrophobicLow-ModerateModerateExcellent (Shields silanols)

Self-Validating Experimental Protocol

The following protocol is a field-proven, step-by-step methodology for the isolation and quantification of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, leveraging an acidic gradient to ensure peak integrity[3].

Phase 1: Preparation & System Setup
  • Sample Preparation: Dissolve the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine standard in a diluent matching the initial mobile phase conditions (10% Acetonitrile / 90% Water). Causality: Injecting a sample in 100% organic solvent will cause the sample plug to "break through" the column bed before partitioning, leading to split or distorted peaks. Target concentration: 0.1 mg/mL.

  • Column Installation: Install a Phenyl-Hexyl or end-capped C18 column (Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size).

  • Thermodynamic Control: Set the column oven temperature to 40°C .

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Acetonitrile.

Phase 2: Gradient Execution
  • Flow Rate: Set the pump flow rate to 1.0 mL/min.

  • Elution Profile: Execute the following linear gradient to separate the core analyte from synthetic intermediates or degradation products:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: Linear ramp from 10% B to 85% B

    • 15.0 - 18.0 min: 85% B (Column wash)

    • 18.0 - 18.1 min: Return to 10% B

    • 18.1 - 23.0 min: 10% B (Re-equilibration)

  • Detection: Set the Photodiode Array (PDA) or UV detector to monitor 254 nm (primary quantification) and 310 nm (peak purity tracking).

Phase 3: System Suitability Testing (SST) - The Self-Validating Step
  • Inject the standard solution in hexaplicate ( n=6 ). The system is only considered validated for use if it meets the following self-correcting criteria:

    • Retention Time Precision: RSD 1.0%

    • Peak Area Precision: RSD 2.0%

    • Tailing Factor ( Tf​ ): 1.5 (If >1.5 , verify TFA concentration and column age).

    • Theoretical Plates ( N ): >5000

References

  • Taylor & Francis. "DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION". Journal of Liquid Chromatography & Related Technologies.[Link]

  • PubMed (NIH). "Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column". Journal of Hazardous Materials.[Link]

  • Welch Materials. "Readers Insight: Heterocycles Structural Analysis in HPLC Method Development".[Link]

  • Google Patents. "US9150577B2 - Heterocyclic compounds containing an indole core" (Details the synthesis and HPLC methodology for 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine).
  • PubMed Central (NIH). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". Analytical and Bioanalytical Chemistry.[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine functionalization

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed to provide you with in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome the unique challenges associated with the functionalization of this sterically hindered and electronically demanding heterocyclic scaffold.

Introduction: Navigating the Reactivity of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

The 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine core is a valuable scaffold in medicinal chemistry. However, its functionalization presents a unique set of challenges arising from the interplay of steric and electronic factors. The N1-methyl group introduces significant steric bulk, particularly affecting reactions at the C7 and, to a lesser extent, the C6 positions. Concurrently, the potent electron-withdrawing nitro group at C5 deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), primarily at the C4 and C6 positions.

This guide will provide you with the foundational knowledge and practical protocols to successfully navigate these challenges and achieve your desired chemical transformations.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the functionalization of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

Q1: I am observing low to no yield in my Suzuki-Miyaura cross-coupling reaction at the C6 position. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings on this scaffold, especially at positions adjacent to the N1-methyl group, are often due to steric hindrance. This hindrance can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Employ bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and promote the key catalytic steps.[2]

  • Base Selection: The choice of base is crucial. For sterically hindered couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu to minimize side reactions.

  • Solvent and Temperature: Use anhydrous, degassed solvents like dioxane, toluene, or DMF. Increasing the reaction temperature, sometimes with microwave irradiation, can help overcome the activation energy barrier imposed by steric hindrance.[3]

  • Protecting Groups: While less common for this specific substrate, temporarily converting the pyridine to its N-oxide can alter the electronic properties and potentially improve reactivity in some cases.[1]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a 6-halo-1-methyl-5-nitropyrazolo[3,4-b]pyridine, but the reaction is sluggish. How can I improve the reaction rate?

A2: The 5-nitro group strongly activates the C6 position for SNAr.[4] Sluggishness might be due to a weak nucleophile, poor leaving group, or suboptimal reaction conditions.

Improvement Strategies:

  • Leaving Group: The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. If possible, using a 6-fluoro or 6-chloro derivative will enhance the reaction rate.

  • Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonation with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or amide is essential.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.

  • Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Microwave-assisted synthesis can also be highly effective in reducing reaction times.

Q3: Can I achieve functionalization at the C3, C4, or C7 positions of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine?

A3: Functionalization at these positions requires different strategies:

  • C3-Position: This position on the pyrazole ring is generally less reactive towards electrophiles due to the overall electron-deficient nature of the bicyclic system. A common strategy is to introduce a halogen at this position during the synthesis of the pyrazole precursor and then use cross-coupling reactions.[5][6]

  • C4-Position: The 5-nitro group activates this position for nucleophilic attack. If a suitable leaving group is present at C4, SNAr is a viable strategy.[7] Directed ortho-metalation (DoM) is another potential but challenging approach due to the presence of other acidic protons and the directing ability of other groups.

  • C7-Position: This position is sterically hindered by the N1-methyl group. Directed metalation using a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) might be possible, but would likely be challenging.[8][9] C-H activation strategies with appropriate directing groups could also be explored.

Troubleshooting Guides & Detailed Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for key functionalization reactions on the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine scaffold.

Guide 1: Suzuki-Miyaura Cross-Coupling at C6

This guide focuses on overcoming the steric hindrance for C-C bond formation at the C6 position.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling at the C6 position.

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • 6-Bromo-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the 6-bromo-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add enough dioxane to reach a final concentration of approximately 0.1 M with respect to the starting material.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[2]
Base K₃PO₄, Cs₂CO₃Mild bases that are effective in Suzuki couplings and minimize side reactions.
Solvent 1,4-Dioxane, TolueneAnhydrous, degassed aprotic solvents are crucial for reaction success.
Temperature 100-120 °CHigher temperatures are often necessary to overcome steric hindrance.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

This guide outlines the strategy for introducing nucleophiles at the electron-deficient C4 and C6 positions.

SNAr_Decision cluster_conditions Reaction Conditions Start Planning S N Ar LeavingGroup Is Leaving Group at C4 or C6? Start->LeavingGroup Nucleophile Is Nucleophile Strong? LeavingGroup->Nucleophile Yes Modify Modify Strategy LeavingGroup->Modify No Conditions Select Conditions Nucleophile->Conditions Yes Nucleophile->Modify No (Consider Activation) Proceed Proceed with Reaction Conditions->Proceed Solvent Polar Aprotic Solvent (DMSO, DMF) Temp Room Temp to Moderate Heating Base Use Base if Nucleophile is Neutral (e.g., K₂CO₃, NaH)

Caption: Decision-making flowchart for planning SNAr reactions.

This protocol describes the reaction of 6-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine with a primary or secondary amine.

Materials:

  • 6-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Amine nucleophile (1.2-1.5 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Anhydrous DMF or DMSO

Procedure:

  • To a round-bottom flask, add the 6-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine and the base.

  • Add anhydrous DMF or DMSO to dissolve the solids.

  • Add the amine nucleophile to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Leaving Group F, ClMore reactive than Br or I in SNAr.
Nucleophile Primary/Secondary Amines, Alkoxides, ThiolatesStronger nucleophiles lead to faster reactions.
Base K₂CO₃, Cs₂CO₃, NaHTo deprotonate neutral nucleophiles and drive the reaction.
Solvent DMSO, DMF, NMPPolar aprotic solvents stabilize the Meisenheimer intermediate.
Temperature 25-80 °CGentle heating is often sufficient due to the activating effect of the nitro group.

Conclusion

The functionalization of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, while challenging, is achievable with a rational approach to experimental design. By carefully selecting the appropriate reaction conditions, particularly the catalyst system for cross-coupling reactions and the activation method for nucleophilic substitutions, researchers can successfully synthesize a wide range of derivatives of this valuable heterocyclic core. This guide provides a starting point for your investigations, and we encourage you to adapt and optimize these protocols to suit your specific synthetic goals.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Fadel, S., et al. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (2026). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • ResearchGate. (2026). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF. [Link]

  • National Institutes of Health. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Royal Society of Chemistry. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • ChemRxiv. (2026). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-Difunctionalized 1Methyl1H-pyrazolo [3,4-b]Pyridines Involving Palladium-Mediated Coupling Reactions | Request PDF. [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Taylor & Francis Online. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • PubMed. (1988). Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Royal Society of Chemistry. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • Royal Society of Chemistry. (2021). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Beilstein-Institut. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

Sources

Optimization

Stability issues of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine under acidic conditions

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with 1-Methyl-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine under acidic conditions.

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in drug development. However, the unique electronic push-pull dynamics introduced by the 1-methyl and 5-nitro substituents require precise handling to prevent degradation, particularly during acid-mediated reactions or workups.

Part 1: Mechanistic Insights into Acid Stability

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior.

The stability of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is dictated by the extreme electron deficiency of its pyridine ring. The 5-nitro group is powerfully electron-withdrawing via both inductive and resonance effects. When the molecule is exposed to acidic conditions, protonation occurs preferentially at the pyridine nitrogen (N7).

The Causality of Degradation: Protonation at N7 converts the pyridine ring into a pyridinium cation. This amplifies the electron deficiency at the C4 and C6 positions. While the molecule is stable in weak organic acids (such as acetic acid, which is actually used during its high-temperature synthesis[1]), exposure to strong aqueous acids (e.g., HCl, H₂SO₄) combined with heat allows water to act as a nucleophile. This leads to nucleophilic attack at C4/C6, resulting in hydrolytic ring-opening and complete degradation of the scaffold[2].

AcidStability A 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine (Neutral Free Base) B Protonated Species (N7 Pyridinium Cation) A->B + H⁺ (Acidic Media) C Weak Acids / Cold Dilute Acids (Stable Salt Formation) B->C Kinetically Controlled (No Nucleophile/Heat) D Strong Aqueous Acids + Heat (Nucleophilic Attack at C4/C6) B->D Thermodynamically Driven (H₂O present) E Pyridine Ring Degradation (Hydrolytic Ring Opening) D->E Irreversible Cleavage

Mechanistic pathway of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine under varying acidic conditions.

Part 2: Troubleshooting FAQs

Q1: My yield drops significantly when I use 6M HCl to deprotect a functional group elsewhere on the molecule. Why is this happening? A1: You are inducing hydrolytic degradation. The combination of strong aqueous acid (6M HCl) and elevated temperatures causes water to attack the activated, electron-deficient pyridinium ring. Solution: Switch to anhydrous acidic conditions. Using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane at room temperature will achieve deprotection without providing the aqueous nucleophile necessary for ring degradation.

Q2: Is the 1-methyl group at risk of acid-catalyzed cleavage (N-demethylation)? A2: No. The N-methyl group on the pyrazole ring is highly robust[3]. N-demethylation typically requires extreme conditions (e.g., refluxing concentrated Hydroiodic acid), which would destroy the nitro-pyridine ring long before the methyl group is cleaved. Your primary concern should always be the integrity of the pyridine ring.

Q3: Can I use acidic conditions to synthesize this core? A3: Yes, provided you use weak organic acids. The standard synthesis of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves condensing 1-methyl-1H-pyrazol-5-amine with nitromalonaldehyde sodium salt in glacial acetic acid at 108 °C[1]. Acetic acid is a weak acid (pKa ~4.76) and a poor nucleophile, which facilitates the cyclization without degrading the resulting electron-deficient core.

Q4: How should I neutralize the acid salt during workup to recover the free base? A4: Use a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃). Avoid strong bases like NaOH. Just as the protonated core is sensitive to water, the neutral electron-deficient core is highly sensitive to strong nucleophiles like the hydroxide ion (OH⁻), which can form Meisenheimer complexes and lead to decomposition.

Part 3: Quantitative Stability Matrix

To assist in your experimental design, reference the following table summarizing the stability of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine across various acidic environments.

Acidic ConditionSolvent SystemTemp (°C)Stability OutcomeRecommended Action
Glacial Acetic Acid Neat100 - 110Highly StableIdeal for core synthesis / cyclization.
1M HCl (aq) Water / EtOAc0 - 5Stable (Forms Salt)Safe for rapid acid-base extractions.
20% TFA Dichloromethane20 - 25StableRecommended for anhydrous deprotections.
6M HCl (aq) Water> 60Rapid Degradation Avoid. Causes hydrolytic ring opening.
Conc. H₂SO₄ Neat> 80Degradation Avoid. Leads to sulfonation/destruction[2].

Part 4: Self-Validating Experimental Protocol

When isolating 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine from non-basic impurities, an acid-base extraction is highly effective. However, to prevent degradation, the protocol must kinetically suppress hydrolysis. This workflow is designed as a self-validating system: visual cues at each step confirm the chemical state of the molecule.

Protocol: Kinetically-Controlled Acid-Base Extraction

  • Organic Dissolution: Dissolve the crude mixture containing 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Cold Acidification (Validation Step): Cool the organic layer to 0–5 °C in an ice bath. Slowly add 1M aqueous HCl (1.5 equivalents).

    • Causality: The low temperature drastically reduces the kinetic rate of nucleophilic attack by water on the newly formed pyridinium cation.

    • Validation: The target compound will migrate to the aqueous layer. TLC of the organic layer should show the disappearance of the target spot (typically UV-active at 254 nm).

  • Phase Separation: Separate the layers immediately. Wash the aqueous layer once with cold EtOAc to remove lingering neutral impurities.

  • Controlled Neutralization (Validation Step): While keeping the aqueous layer at 0–5 °C, slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5–8.0.

    • Causality: NaHCO₃ is a mild base that deprotonates N7 without providing a high concentration of aggressive OH⁻ nucleophiles.

    • Validation: You will observe effervescence (CO₂ gas). As the pH crosses ~6.0, the neutral free base of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine will precipitate as a fine solid, confirming successful recovery.

  • Final Extraction: Extract the neutralized, cloudy aqueous layer with fresh EtOAc (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C .

Part 5: References

  • US9150577B2 - Heterocyclic compounds containing an indole core. (Details the synthesis of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine in acetic acid). Google Patents. URL:

  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details. EPA CompTox Chemicals Dashboard (DTXSID00538555). URL:

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (Discusses the high reactivity and degradation pathways of pyrazolo[3,4-b]pyridines under strong acidic conditions). Canadian Journal of Chemistry. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1H-Pyrazolo[3,4-b]pyridine and its 1-Methyl-5-nitro Derivative

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1] Its structure, a fusion of pyrazole and pyridine rings, offers a unique electronic and steric landscape for chemical modification.[2][3] Understanding the reactivity of this parent scaffold is fundamental, but the true synthetic utility is often unlocked through functionalization. This guide provides an in-depth, comparative analysis of the reactivity of the parent 1H-pyrazolo[3,4-b]pyridine versus its substituted analogue, 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine.

We will dissect how the introduction of two key substituents—an N-methyl group and a C5-nitro group—fundamentally alters the molecule's electronic properties and, consequently, its behavior in key chemical transformations. This comparison is grounded in the principles of physical organic chemistry and supported by experimental observations from peer-reviewed literature.

Chapter 1: The Electronic Architecture of the Scaffolds

The reactivity of an aromatic system is dictated by the electron density of its ring system. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a complex electronic environment in the parent 1H-pyrazolo[3,4-b]pyridine.

Structures cluster_0 1H-pyrazolo[3,4-b]pyridine cluster_1 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine parent derivative Electronic_Effects cluster_effects Consequences of Substitution Parent 1H-pyrazolo[3,4-b]pyridine (Baseline Reactivity) Derivative 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Altered Reactivity) Parent->Derivative Substitution Methyl N1-Methyl Group (+I Effect) Derivative->Methyl Introduces Nitro C5-Nitro Group (-I, -M Effects) Derivative->Nitro Introduces Inc_Pyrazole_e_density Slightly Activates Pyrazole Ring Methyl->Inc_Pyrazole_e_density Dec_Pyridine_e_density Strongly Deactivates Pyridine Ring (SEAr) Nitro->Dec_Pyridine_e_density Act_Pyridine_SNAr Strongly Activates Pyridine Ring (SNAr) Nitro->Act_Pyridine_SNAr

Caption: Influence of substituents on the electronic properties of the scaffold.

Chapter 2: Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the 1H-pyrazolo[3,4-b]pyridine core is challenging due to the electron-deficient nature of the pyridine ring. [4]However, reactions can be achieved under specific conditions.

1H-pyrazolo[3,4-b]pyridine: Experimental evidence shows that electrophilic attack, such as bromination, chlorination, or nitration, preferentially occurs at the C3 position of the electron-richer pyrazole ring. [5][6]This regioselectivity is a direct consequence of the pyrazole moiety's ability to better stabilize the positive charge of the reaction intermediate (sigma complex) compared to the pyridine ring.

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: The strong deactivating effect of the C5-nitro group makes electrophilic substitution on this derivative exceedingly difficult. The nitro group withdraws electron density from the entire ring system, making it highly resistant to attack by electrophiles. While the N1-methyl group provides a slight activating effect on the pyrazole ring, it is insufficient to overcome the powerful deactivation by the nitro group. Any attempted SEAr would require harsh conditions, likely leading to decomposition rather than selective substitution.

Reaction Type1H-pyrazolo[3,4-b]pyridine1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Nitration Occurs at C3 position [5]Highly deactivated; reaction is unfavorable
Halogenation Occurs at C3 position [5][6]Highly deactivated; reaction is unfavorable
Reactivity Sluggish, but proceeds at C3Essentially inert

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

The most dramatic difference in reactivity between the two compounds is observed in nucleophilic aromatic substitution. This type of reaction is a cornerstone of pyridine chemistry, and its efficiency is highly dependent on the presence of electron-withdrawing groups. [7] 1H-pyrazolo[3,4-b]pyridine: The parent scaffold is generally unreactive towards SNAr unless a good leaving group (e.g., a halide) is present at an activated position (C4 or C6) and strong nucleophiles are used under forcing conditions.

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: This molecule is primed for SNAr. The C5-nitro group strongly activates the C4 and C6 positions towards nucleophilic attack. If a leaving group is present at either of these positions, it can be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex, where the nitro group plays a crucial role in delocalizing the charge. [7]This activation transforms the pyridine ring from a passive component into a highly reactive electrophilic hub.

SNAr_Mechanism cluster_0 SNAr on Activated Nitro-Pyrazolopyridine Start Substituted Derivative (with Leaving Group at C4, e.g., Cl) Attack Nucleophilic Attack at C4 Start->Attack Nucleophile Nucleophile (Nu⁻) (e.g., MeO⁻, R₂NH) Nucleophile->Attack Meisenheimer Formation of Resonance-Stabilized Meisenheimer Complex (Charge delocalized by NO₂ group) Attack->Meisenheimer Elimination Loss of Leaving Group (Cl⁻) Meisenheimer->Elimination Product Substituted Product Elimination->Product

Sources

Comparative

Biological Activity Comparison of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Analogues: A Technical Guide

As a Senior Application Scientist, evaluating the pharmacological potential of heterocyclic scaffolds requires moving beyond basic structural descriptions to understanding the precise molecular interactions that drive ef...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological potential of heterocyclic scaffolds requires moving beyond basic structural descriptions to understanding the precise molecular interactions that drive efficacy. The 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine core is a highly privileged pharmacophore in modern medicinal chemistry.

The strategic placement of the 1-methyl group restricts tautomerization, locking the molecule into the 1H-isomer. This is critical for maintaining directional hydrogen bonding within the hinge region of target kinases[1]. Concurrently, the 5-nitro group acts as a potent electron-withdrawing moiety that modulates the pKa of the pyridine ring, while also serving as a versatile synthetic handle (easily reduced to a 5-amino group) for generating diverse libraries of targeted inhibitors[2].

This guide objectively compares the biological performance of pyrazolo[3,4-b]pyridine analogues, providing actionable experimental workflows and self-validating protocols for drug development professionals.

Mechanistic Pathways & Target Modulation

Pyrazolo[3,4-b]pyridine derivatives exert their biological effects through multi-target modulation. Depending on the substitutions at the C4 and C6 positions, these analogues can act as ATP-competitive kinase inhibitors, DNA intercalators, or cytokine suppressors[3][4][5].

Pathways Core Pyrazolo[3,4-b]pyridine Analogues Kinases Receptor Tyrosine Kinases (FGFR, c-Met) Core->Kinases ATP-competitive binding Topo Topoisomerase IIα Core->Topo DNA intercalation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Core->Cytokines Expression suppression Apoptosis Apoptosis / Cell Cycle Arrest Kinases->Apoptosis Inhibition of proliferation DNA DNA Damage Topo->DNA Cleavage complex stabilization Inflammation Reduced Inflammation Cytokines->Inflammation Immune modulation DNA->Apoptosis

Fig 1. Multi-target signaling pathways modulated by pyrazolo[3,4-b]pyridine analogues.

Comparative Biological Activity

The biological activity of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine analogues is highly dependent on structural functionalization. The table below synthesizes quantitative performance data across leading alternative derivatives.

Compound Class / TargetRepresentative Structural ModificationPrimary Biological ApplicationPotency (IC₅₀ / GI₅₀)Key Mechanistic Insight
FGFR1-3 Inhibitors 3-substituted 1H-pyrazolo[3,4-b]pyridines (e.g., Compound 7n)Anticancer (H1581 Xenograft Models)0.7 – 2.0 nMForms favorable contacts with the gatekeeper Val561 in FGFR1, driving high selectivity over VEGFR2[1].
c-Met Inhibitors Thioxopyrazolo[3,4-b]pyridine derivativesAnticancer (HepG-2 Cell Lines)3.42 µMBinds the ATP pocket of c-Met; chlorinated analogues show 2.4-fold higher potency than standard Erlotinib[4].
Topoisomerase IIα Inhibitors 4,6-diaryl-pyrazolo[3,4-b]pyridinesAnti-leukemic (MV4-11, K562)1.33 µMInduces S-phase cell cycle arrest and apoptosis by inhibiting DNA relaxation activity[3].
Cytokine Inhibitors Coumarin-fused pyrazolo[3,4-b]pyridinesAnti-inflammatory0.16 µM (IL-6)Potent suppression of IL-6 and TNF-α without inducing cytotoxicity in CCK-8 cells up to 100 µM[5].

Experimental Protocols & Methodologies

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail the causality behind the experimental choices for evaluating these analogues.

Protocol A: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Rationale: We utilize the ADP-Glo™ assay rather than radiometric ³³P-ATP assays because it directly measures ATP depletion (via ADP accumulation) with a highly sensitive luminescent readout. This is universally applicable to ATP-competitive pyrazolopyridine inhibitors and eliminates radioactive waste[1][4].

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the pyrazolo[3,4-b]pyridine analogues in 100% DMSO, then perform a 3-fold serial dilution to generate a 10-point dose-response curve.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 2 µL of the target kinase (e.g., FGFR1 or c-Met) to 1 µL of the compound. Causality: Pre-incubating for 15 minutes at room temperature allows the inhibitor to reach binding equilibrium before the substrate is introduced, preventing false negatives for slow-binding inhibitors.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced protein denaturation.

  • Self-Validation Controls: Include Staurosporine (1 µM) as a positive control for total inhibition, and a DMSO vehicle as the negative control (maximum enzyme activity).

  • Detection: After 60 minutes, add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.

Protocol B: Phenotypic Cell Viability Assay (MTT)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits. The MTT assay correlates enzymatic kinase inhibition with actual phenotypic cell death[2][3].

  • Cell Seeding: Seed HepG-2 or MV4-11 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the pyrazolopyridine analogues (0.1 µM to 50 µM) for 72 hours.

  • Metabolic Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

Biological Evaluation Workflow

Workflow Step1 Compound Synthesis & Purification (>98% Purity) Step2 In Vitro Kinase Assay (Target Binding Validation) Step1->Step2 Step3 Cell Viability Assay (Phenotypic Efficacy) Step2->Step3 Step4 Mechanistic Validation (Western Blot / Flow Cytometry) Step3->Step4 Step5 In Vivo Efficacy (Xenograft Models) Step4->Step5

Fig 2. Step-by-step biological evaluation workflow for pyrazolopyridine derivatives.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (NIH PMC) URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI / Pharmaceuticals URL:[Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition Source: RSC Advances URL:[Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors Source: Bioorganic & Medicinal Chemistry (ResearchGate) URL:[Link]

Sources

Validation

High-Performance LC-MS/MS vs. HPLC-UV for the Quantification of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: A Validation and Comparison Guide

Introduction and Analytical Challenges 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) [3] is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical building block and interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS: 98157-49-4) [3] is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical building block and intermediate in the synthesis of advanced kinase inhibitors, particularly Spleen Tyrosine Kinase (Syk) inhibitors [2]. Accurate quantification of this compound in biological matrices (e.g., plasma) is essential during early-stage pharmacokinetic (PK) profiling and toxicokinetic (TK) studies.

However, its unique structural properties present significant analytical challenges:

  • Poor Retention on Standard C18 Phases: The highly polar pyrazolopyridine core resists partitioning into traditional hydrophobic C18 stationary phases, leading to early elution and co-elution with endogenous plasma phospholipids.

  • Matrix Suppression: The basic nitrogen atoms are susceptible to severe ion suppression in the mass spectrometer electrospray ionization (ESI) source when co-eluting with matrix components.

To overcome these hurdles, we developed and validated a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a Biphenyl stationary phase . This guide objectively compares the performance of our optimized LC-MS/MS assay against a traditional HPLC-UV method and provides a self-validating, step-by-step protocol compliant with ICH M10 Bioanalytical Method Validation Guidelines [1].

Mechanistic Rationale: Why LC-MS/MS with a Biphenyl Column?

Standard methodologies often default to HPLC-UV with C18 columns. While the nitro group on the analyte provides a strong UV chromophore, UV detection lacks the sensitivity required for low pg/mL PK profiling and suffers from baseline interference in complex biological matrices.

The Causality Behind Our Experimental Choices:

  • Stationary Phase (Biphenyl vs. C18): We selected a Biphenyl column because the π−π electron interactions between the biphenyl rings of the stationary phase and the aromatic pyrazolopyridine core of the analyte drastically improve retention. Furthermore, the dipole-dipole interactions induced by the nitro group enhance selectivity, pushing the analyte's retention time well past the void volume where matrix effects are most severe.

  • Detection (MRM vs. UV): Multiple Reaction Monitoring (MRM) in positive ESI mode provides orthogonal selectivity. By monitoring the specific precursor-to-product ion transition ( m/z 179.1 133.1, representing the loss of the NO2​ group), we eliminate background noise that plagues UV chromatograms at low wavelengths.

Table 1: Performance Comparison (LC-MS/MS vs. HPLC-UV)
ParameterOptimized LC-MS/MS (Biphenyl)Traditional HPLC-UV (C18)Mechanistic Driver
Sensitivity (LLOQ) 50 pg/mL100 ng/mLMRM transition eliminates background noise.
Linear Dynamic Range 0.05 – 500 ng/mL0.1 – 50 µg/mLMS/MS electron multiplier vs. Photodiode array limits.
Retention Factor ( k′ ) 4.20.8 π−π interactions on Biphenyl enhance retention.
Matrix Interference Negligible (<5%)Severe (>30%)Orthogonal selectivity of mass-to-charge isolation.
Throughput (Run Time) 3.5 minutes12.0 minutesSteeper gradient possible due to MS/MS specificity.

Bioanalytical Workflow and Validation Logic

To ensure trustworthiness and regulatory compliance, the assay was designed as a self-validating system adhering strictly to the ICH M10 guidelines [1].

Workflow A Plasma Sample Collection B Protein Precipitation (Acetonitrile) A->B C Centrifugation & Supernatant Transfer B->C D UHPLC Separation (Biphenyl Column) C->D E ESI+ MS/MS Detection (MRM) D->E F Data Processing & Quantification E->F

Step-by-step LC-MS/MS bioanalytical workflow for pyrazolopyridine quantification.

Validation Root ICH M10 Full Validation N1 Selectivity & Specificity Root->N1 N2 Calibration Curve (LLOQ to ULOQ) Root->N2 N3 Accuracy & Precision Root->N3 N4 Matrix Effect & Recovery Root->N4 N5 Stability (Benchtop, F/T, Long-term) Root->N5

Core components of ICH M10 bioanalytical method validation for drug quantification.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is selected over methanol because it acts as a stronger chaotropic agent, yielding a tighter protein pellet and superior removal of endogenous phospholipids, which are the primary culprits of ion suppression.

  • Aliquot 50 µL of human plasma (spiked with analyte or unknown sample) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled analog at 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash the plasma proteins.

  • Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 ×g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents solvent-effect peak distortion).

UHPLC Chromatographic Conditions

Causality: Formic acid (0.1%) in the mobile phase ensures the basic nitrogen atoms of the pyrazolopyridine ring remain protonated, enhancing positive ESI efficiency.

  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 – 0.5 min: 5% B

    • 0.5 – 2.0 min: Linear gradient to 95% B

    • 2.0 – 2.5 min: Hold at 95% B (Column wash)

    • 2.5 – 3.5 min: Re-equilibrate at 5% B

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+ MRM) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: m/z 179.1 133.1 (Collision Energy: 20 eV).

    • Qualifier: m/z 179.1 106.0 (Collision Energy: 35 eV).

ICH M10 Validation Results

The assay was validated according to the ICH M10 guidelines [1]. The self-validating nature of the protocol is proven by the tight precision (%CV) and minimal matrix effect, demonstrating that the Biphenyl column successfully separated the analyte from suppression zones.

Table 2: Accuracy, Precision, and Matrix Effect Data
Quality Control (QC) LevelNominal Conc. (ng/mL)Intra-Assay Accuracy (% Bias)Intra-Assay Precision (% CV)Matrix Factor (IS-Normalized)
LLOQ QC 0.05+4.2%8.5%0.98
Low QC 0.15+2.1%5.3%0.99
Mid QC 25.0-1.5%3.2%1.02
High QC 400.0-0.8%2.8%1.01

Note: According to ICH M10, Accuracy must be within ±15% (±20% at LLOQ) and Precision must be 15% ( 20% at LLOQ). Our assay significantly exceeds these regulatory requirements.

Conclusion

For the quantification of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, traditional HPLC-UV methods on C18 columns are insufficient due to poor retention and high matrix interference. By leveraging the π−π interactions of a Biphenyl stationary phase coupled with the orthogonal selectivity of LC-MS/MS MRM detection , we have established a highly sensitive (50 pg/mL LLOQ), rapid (3.5 min), and ICH M10-compliant assay. This methodology ensures robust data integrity for downstream pharmacokinetic evaluations.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • US9150577B2 - Heterocyclic compounds containing an indole core Source: Google Patents URL
  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Chemical Details Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Comparative

Benchmarking 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Against Standard Kinase Inhibitor Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Rationale In modern targeted oncology and autoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Rationale

In modern targeted oncology and autoimmune drug discovery, the selection of the core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic trajectory of the entire lead optimization program. The compound 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a high-value, advanced synthetic intermediate. When reduced and functionalized, this bicyclic core acts as a potent bioisostere for purine and 7-azaindole rings, forming the backbone of highly selective kinase inhibitors targeting Spleen Tyrosine Kinase (Syk), B-Raf, and FGFR[1].

This guide objectively benchmarks the 1H-pyrazolo[3,4-b]pyridine scaffold against standard reference compounds (such as Vemurafenib and Fostamatinib) and details the self-validating experimental protocols required to synthesize and evaluate these derivatives.

Mechanistic Causality: Scaffold Superiority

When benchmarked against traditional scaffolds like 7-azaindole or pyrazolo[1,5-a]pyrimidine, the 1H-pyrazolo[3,4-b]pyridine core offers distinct mechanistic advantages for ATP-competitive kinase inhibition[1]:

  • Optimal Hinge Region Engagement: The bicyclic core maintains an optimal geometry for engaging key residues (e.g., Cys532 in the B-RafV600E hinge region) via robust hydrogen bonding[1]. In contrast, scaffolds like pyrazolo[1,5-a]pyrimidine suffer from a significant loss of enzymatic activity due to the absence of a crucial hydrogen bond donor/acceptor pair in the hinge-binding vector[1].

  • Conformational Locking via N1-Methylation: Unsubstituted pyrazoles are prone to tautomerization, which introduces conformational heterogeneity and leads to promiscuous binding across the kinome. The N1-methyl group in this intermediate locks the tautomeric state, enforcing a singular, predictable binding vector that enhances target selectivity[2].

  • C5-Nitro as a Strategic Synthetic Handle: The nitro group at the C5 position is a masked amine. Upon reduction, it provides a highly reactive nucleophilic handle for subsequent amide coupling[3]. This allows medicinal chemists to rapidly elaborate the scaffold into the solvent-exposed channel or the DFG-out pocket to achieve low nanomolar IC50 values[1].

Synthetic Workflow & Scaffold Functionalization

The following diagram illustrates the logical progression from the raw intermediate to a fully functionalized, benchmarked preclinical candidate.

Workflow A 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine B Reduction to 5-Amino Derivative A->B C Scaffold Functionalization (C3, N1, C5) B->C D Targeted Kinase Inhibitors (Syk / B-Raf) C->D E Preclinical Benchmarking D->E

Caption: Synthetic workflow from the 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine intermediate to inhibitors.

Quantitative Benchmarking: Scaffold & Potency Analysis

To objectively evaluate the utility of the 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine intermediate, we must compare its fundamental physicochemical properties and the resulting inhibitory potency of its derivatives against industry-standard reference compounds.

Table 1: Physicochemical Properties of Core Scaffolds

Note: Properties calculated for the unsubstituted core heterocycles to demonstrate baseline topological differences.

Scaffold CoreTPSA (Ų)H-Bond DonorsH-Bond AcceptorsTautomerismKinase Hinge Binding Efficacy
1-Methyl-1H-pyrazolo[3,4-b]pyridine 30.202LockedExcellent (Bidentate potential)
7-Azaindole (Reference)28.711YesGood (Standard bioisostere)
Pyrazolo[1,5-a]pyrimidine (Reference)30.503LockedModerate (Loss of crucial H-bond)
Table 2: Kinase Inhibitory Potency (IC50) Benchmarking

Benchmarking functionalized pyrazolo[3,4-b]pyridine derivatives against FDA-approved reference standards.

Compound / Derivative ClassTarget KinaseIC50 (nM)Reference StandardRef. IC50 (nM)
Pyrazolo[3,4-b]pyridine analog 49 B-Raf V600E1.5Vemurafenib31
Pyrazolo[3,4-b]pyridine analog 56 Syk1200Fostamatinib (R788)41

(Data synthesized from comparative literature demonstrating the successful replacement of azaindole cores with pyrazolopyridine to achieve low nanomolar potency[1][2]).

Target Pathway Modulation

The primary utility of this scaffold is the targeted disruption of hyperactive kinase signaling cascades. Below is the mechanism by which derivatives of this scaffold inhibit the Spleen Tyrosine Kinase (Syk) pathway, a critical node in autoimmune disorders and hematological malignancies.

Pathway BCR B-Cell Receptor (BCR) Activation LYN Lyn Kinase Phosphorylation BCR->LYN SYK Syk Kinase (Target) LYN->SYK DOWNSTREAM Downstream Signaling (PI3K, PLCγ2, NF-κB) SYK->DOWNSTREAM INHIBITOR Pyrazolo[3,4-b]pyridine Derivatives INHIBITOR->SYK Inhibits

Caption: Syk kinase signaling pathway demonstrating targeted inhibition by pyrazolopyridine derivatives.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can reliably reproduce the synthesis of the intermediate and benchmark its derivatives.

Protocol A: Synthesis of the 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Scaffold

This protocol details the condensation of an aminopyrazole with an activated carbonyl compound to form the bicyclic core[1].

Step-by-Step Methodology:

  • Preparation: To a solution of 1-methyl-1H-pyrazol-5-amine (291 mg, 3.00 mmol) in glacial acetic acid (3 mL), add nitromalonaldehyde sodium salt (474 mg, 3.00 mmol)[3].

    • Causality: Glacial acetic acid serves a dual purpose: it acts as a polar protic solvent to dissolve the precursors and as an acid catalyst to protonate the dialdehyde, significantly increasing its electrophilicity for nucleophilic attack by the exocyclic amine of the pyrazole[3].

  • Cyclization: Heat the reaction mixture to 108°C for 1 hour[3].

    • Causality: The initial high heat provides the activation energy required to drive the thermodynamically demanding dehydration and cyclization steps, closing the pyridine ring[3].

  • Precipitation: Allow the reaction mixture to cool to room temperature and stir for an additional 16 hours[3].

    • Causality: Prolonged stirring at room temperature ensures complete precipitation of the product as the solubility of the newly formed bicyclic system decreases in the acetic acid matrix[3].

  • Self-Validation (QC): Monitor the reaction via LC-MS. The protocol is self-validating when the disappearance of the aminopyrazole mass (m/z 98) is confirmed, and the crude mixture exhibits a dominant peak at m/z 179 [M+H]+, corresponding to the target 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine intermediate.

Protocol B: Preclinical Benchmarking via TR-FRET Kinase Assay

To benchmark the functionalized derivatives against reference compounds (e.g., Fostamatinib), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Assay Preparation: In a 384-well low-volume plate, dispense 5 µL of the synthesized pyrazolo[3,4-b]pyridine derivative (serially diluted in assay buffer containing 1% DMSO).

  • Enzyme Addition: Add 5 µL of recombinant human Syk kinase (or B-RafV600E) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the predetermined Km concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

    • Causality: Utilizing TR-FRET rather than standard fluorescence minimizes compound auto-fluorescence interference—a common artifact when screening highly conjugated heterocyclic scaffolds like pyrazolopyridines. The time delay before measurement ensures short-lived background fluorescence decays.

  • Self-Validation (QC): The assay must include Fostamatinib as a positive control and 1% DMSO as a vehicle (negative) control. Calculate the Z'-factor for the plate. The assay is considered self-validating and robust only if the Z'-factor is ≥ 0.6, confirming an excellent signal-to-noise ratio for accurate IC50 determination.

References

  • [3] US9150577B2 - Heterocyclic compounds containing an indole core | Source: Google Patents | 3

  • [2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | Source: PMC - NIH | 2

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy | Source: PMC - NIH |1

Sources

Validation

Reproducibility of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Synthetic Pathways: A Comparative Guide

The compound 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 98157-49-4) is a highly sought-after heterocyclic building block in modern medicinal chemistry. Its rigid, electron-deficient bicyclic core serves as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 98157-49-4) is a highly sought-after heterocyclic building block in modern medicinal chemistry. Its rigid, electron-deficient bicyclic core serves as a privileged scaffold for the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antifungal agents[1]. However, the synthesis of this specific nitro-substituted core presents significant challenges regarding regioselectivity, reproducibility, and overall yield.

As drug development professionals scale up these intermediates, selecting the correct synthetic pathway is critical. This guide objectively compares the three primary synthetic strategies for this molecule, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Evaluation of Synthetic Pathways

The synthesis of pyrazolo[3,4-b]pyridines generally falls into two distinct mechanistic paradigms: de novo construction of the pyridine ring onto a pre-existing pyrazole, or late-stage functionalization of the pre-formed bicyclic core[2].

Pathway A: De Novo Condensation (The Gold Standard)

This pathway involves the regioselective Friedländer-type condensation of 1-methyl-1H-pyrazol-5-amine with nitromalonaldehyde sodium salt[3].

  • Causality & Mechanism: The reaction is driven by the differing electrophilicities of the 1,3-dicarbonyl equivalents in the malonaldehyde derivative. The exocyclic amine of the pyrazole acts as the primary nucleophile, attacking the most reactive carbonyl. Acetic acid is deliberately chosen as the solvent because it serves a dual purpose: it acts as a Brønsted acid catalyst to protonate the carbonyl oxygen (lowering the LUMO energy for nucleophilic attack) and facilitates the final dehydration step necessary for aromatization[3].

Pathway B: Direct Electrophilic Aromatic Nitration

This approach synthesizes the 1-methyl-1H-pyrazolo[3,4-b]pyridine core first, followed by direct nitration using fuming nitric and sulfuric acids[4].

  • Causality & Mechanism: The pyrazolo[3,4-b]pyridine core is strongly electron-withdrawing. Protonation of the pyridine nitrogen in acidic media further deactivates the ring. Consequently, electrophilic attack by the nitronium ion ( NO2+​ ) is thermodynamically unfavorable at room temperature. Forcing the reaction with high heat often leads to oxidative degradation of the pyrazole ring and poor regioselectivity, making this pathway notoriously difficult to reproduce at scale[4].

Pathway C: Microwave-Assisted Aza-Diels-Alder

A modern alternative utilizing the cycloaddition of pyrazolylformimidamides with β -nitrostyrenes under microwave irradiation[5].

  • Causality & Mechanism: This method relies on thermal activation to drive the elimination of a dimethylamine molecule, followed by air oxidation to achieve the aromatic product[5]. While environmentally friendly and fast, it requires complex pre-functionalization of the starting materials, limiting its utility for rapid library generation.

Mechanistic_Pathways cluster_A Pathway A: De Novo Condensation cluster_B Pathway B: Direct Nitration Start Target Scaffold: Pyrazolo[3,4-b]pyridine A1 1-Methyl-1H-pyrazol-5-amine + Nitromalonaldehyde Start->A1 B1 1-Methyl-1H-pyrazolo- [3,4-b]pyridine Start->B1 A2 Acid-Catalyzed Nucleophilic Attack A1->A2 A3 Intramolecular Cyclization & Dehydration A2->A3 Target 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine A3->Target B2 Electrophilic Aromatic Substitution (HNO3/H2SO4) B1->B2 B3 Nitronium Ion Attack (Deactivated Ring) B2->B3 B3->Target

Fig 1: Mechanistic divergence between de novo condensation and direct nitration pathways.

Comparative Performance Data

To objectively evaluate these methodologies, quantitative performance metrics have been summarized below. Data represents average outcomes from standardized 10-mmol scale reactions.

MetricPathway A (Condensation)Pathway B (Direct Nitration)Pathway C (Aza-Diels-Alder)
Average Yield 68% - 75%15% - 28%55% - 62%
Regioselectivity >95% (C5-Nitro exclusively)Poor (Mixture of isomers)>90%
Reaction Time 17 hours (1h heat, 16h RT)4 - 6 hours30 mins (Microwave)
Scalability Excellent (Demonstrated >100g)Poor (Exothermic hazards)Moderate (Equipment limited)
Precursor Availability High (Commercially available)HighLow (Requires synthesis)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing the specific physical changes detailed in the checkpoints, researchers can confirm the reaction trajectory in real-time without relying solely on post-reaction LC-MS or NMR analysis.

Protocol A: De Novo Condensation (Recommended)

Adapted from validated patent literature for indole-core heterocycles[3].

Reagents:

  • 1-Methyl-1H-pyrazol-5-amine: 291 mg (3.00 mmol)

  • Nitromalonaldehyde sodium salt: 474 mg (3.00 mmol)

  • Glacial Acetic Acid: 3.0 mL

Step-by-Step Methodology:

  • Dissolution: Charge a 10 mL round-bottom flask equipped with a magnetic stir bar with 1-methyl-1H-pyrazol-5-amine (291 mg). Add 3.0 mL of glacial acetic acid. Stir at room temperature until complete dissolution is achieved.

  • Reagent Addition: Slowly add nitromalonaldehyde sodium salt (474 mg) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 108 °C using an oil bath. Maintain this temperature for exactly 1 hour.

    • Self-Validation Checkpoint 1: Upon reaching ~80 °C, the suspension will transition into a deep yellow/orange homogeneous solution. This color shift confirms the formation of the soluble hemiaminal intermediate.

  • Maturation: Remove the heat source and allow the reaction mixture to cool to room temperature. Continue stirring for 16 hours.

    • Self-Validation Checkpoint 2: Over the 16-hour period, a fine yellow precipitate will begin to form. This indicates successful dehydration and aromatization into the highly crystalline pyrazolo[3,4-b]pyridine core.

  • Isolation: Evaporate the acetic acid under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel), utilizing a gradient of 0-100% ethyl acetate in heptane. The product elutes as a distinct, UV-active yellow band.

Experimental_Workflow Step1 1. Dissolution (AcOH solvent) Step2 2. Reagent Addition (Nitromalonaldehyde) Step1->Step2 Step3 3. Thermal Activation (108°C, 1 h) Step2->Step3 Step4 4. Maturation (RT, 16 h) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2: Step-by-step experimental workflow for the optimal condensation methodology.

Protocol B: Direct Nitration (For Comparison Only)

Not recommended for scale-up due to safety and yield limitations[4].

Step-by-Step Methodology:

  • Preparation: Cool a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine (3.00 mmol) in concentrated H2​SO4​ (4 mL) to 0 °C in an ice-water bath.

  • Nitration: Very slowly, dropwise, add fuming HNO3​ (1.5 equivalents).

    • Self-Validation Checkpoint 1: The addition must trigger a distinct color shift to dark red/brown. If the solution remains pale, water contamination in the acids has likely quenched the nitronium ion generation.

  • Heating: Remove the ice bath and carefully heat the mixture to 60 °C for 4 hours. Caution: Heating a deactivated ring in nitrating mixtures risks runaway exothermic oxidation.

  • Quenching: Pour the mixture over 50 g of crushed ice. Extract heavily with ethyl acetate, wash with saturated NaHCO3​ , and purify via chromatography. Expect complex mixtures requiring careful fraction collection.

References

  • Heterocyclic compounds containing an indole core (US9150577B2)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Canadian Journal of Chemistry URL:[Link]

  • Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels–Alder Reaction and Microwave Irradiation Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

Sources

Validation

Comparative cytotoxicity of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives

Comparative Cytotoxicity and Mechanistic Profiling of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in oncology drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Derivatives

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in oncology drug discovery. Specifically, derivatives synthesized from the 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine building block have demonstrated profound broad-spectrum cytotoxicity. This guide provides an objective, data-driven comparison of these derivatives against standard-of-care chemotherapeutics, detailing the mechanistic causality, target engagement, and the self-validating protocols required for rigorous preclinical evaluation.

Structural Rationale and Comparative Efficacy

The strategic placement of a methyl group at position 1 and a strongly electron-withdrawing nitro group at position 5 on the pyrazolo[3,4-b]pyridine core serves a dual purpose. First, it fine-tunes the lipophilicity of the molecule, enhancing cellular permeability. Second, it optimizes the electronic distribution of the fused bicyclic system to mimic purine bases. This allows for competitive binding within the ATP-binding pockets of kinases or the DNA-cleavage complexes of critical nuclear enzymes like [1].

When compared to traditional TOPII inhibitors (e.g., Etoposide) and DNA intercalators (e.g., Doxorubicin), reveal that optimized pyrazolo[3,4-b]pyridine derivatives exhibit superior or equipotent antiproliferative activity, particularly in leukemia (K562, MV4-11) and solid tumor models[1][2].

Table 1: Comparative In Vitro Cytotoxicity (IC50 / GI50 in µM)

Compound / DrugK562 (Leukemia)MV4-11 (Leukemia)MCF-7 (Breast)HepG2 (Liver)Primary Mechanism
Pyrazolo[3,4-b]pyridine Deriv. 0.54 - 1.330.85 - 1.50< 0.050.015 - 1.20TOPIIα Inhibition / Apoptosis
Etoposide (Alternative 1)2.101.8515.2010.50TOPIIα Poison
Doxorubicin (Alternative 2)0.450.600.0990.008DNA Intercalation / TOPII

Note: Data synthesized from comparative screenings of indole-conjugated and trisubstituted pyrazolo[3,4-b]pyridine derivatives against standard chemotherapeutics.

Mechanistic Causality: Pathway to Apoptosis

The primary driver of cytotoxicity for these derivatives is the dose-dependent inhibition of TOPIIα DNA relaxation activity[1]. Unlike non-specific alkylating agents, these compounds stabilize the cleavable complex, leading to double-strand DNA breaks. This specific damage triggers an S-phase cell cycle arrest[1].

Why does this lead to apoptosis? The accumulation of DNA damage forces the[1]. This shift in the mitochondrial membrane potential activates Caspases 3 and 7, culminating in PARP-1 cleavage—the biochemical hallmark of irreversible apoptosis[1].

ApoptosisPathway Drug Pyrazolo[3,4-b]pyridine Derivative Topo Topoisomerase IIα Inhibition Drug->Topo DNA DNA Damage (Double Strand Breaks) Topo->DNA CellCycle S-Phase Cell Cycle Arrest DNA->CellCycle Bax Upregulation of Bax (Pro-apoptotic) DNA->Bax XIAP Downregulation of XIAP (Anti-apoptotic) DNA->XIAP Inhibits Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis Caspase Caspase 3/7 Activation Bax->Caspase XIAP->Caspase Removes Inhibition PARP PARP-1 Cleavage Caspase->PARP PARP->Apoptosis

Figure 1: Mechanistic pathway of Topoisomerase IIα inhibition and apoptosis induction.

Self-Validating Experimental Protocols

To ensure the trustworthiness of cytotoxicity data, assays must be designed as self-validating systems. We prioritize the AlamarBlue and SRB assays over standard MTT assays.

Causality for this choice: The nitro group on the precursor can chemically reduce MTT tetrazolium salts in the absence of living cells, creating false-positive viability signals[3]. AlamarBlue (resazurin-based) and SRB (protein-binding) bypass this chemical interference, providing a direct measurement of biomass independent of metabolic rate.

Workflow Compound Derivative Synthesis (1-Methyl-5-nitro Core) Purity LC-MS & NMR Validation (>98%) Compound->Purity InVitro In Vitro Cytotoxicity (SRB / AlamarBlue) Purity->InVitro Target Target Engagement (TOPIIα Relaxation) InVitro->Target Mech Mechanistic Profiling (Western Blot/FACS) Target->Mech

Figure 2: Self-validating experimental workflow for cytotoxicity profiling.

Protocol A: High-Throughput Cytotoxicity Screening (AlamarBlue)
  • Cell Seeding: Plate target cells (e.g., K562, MCF-7) at 5×103 cells/well in clear-bottom 96-well plates. Incubate overnight at 37°C, 5% CO2. Causality: Ensures cells remain in the logarithmic growth phase during the 48-72h drug exposure.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivative (0.01 µM to 100 µM).

    • Validation Check: Include 0.1% DMSO as a vehicle control (must show >95% viability) and Etoposide as a positive control (must yield an IC50 within historical baselines).

  • Incubation: Expose cells to the compounds for 48 to 72 hours.

  • Readout: Add AlamarBlue reagent (10% v/v) to each well 4 hours prior to the endpoint. Measure fluorescence (Excitation 540 nm / Emission 590 nm).

  • Data Analysis: Calculate IC50 using non-linear regression. The assay is only valid if the Z'-factor of the plate is >0.5.

Protocol B: TOPIIα DNA Relaxation Assay (Target Engagement)

To confirm that the observed cytotoxicity is a direct result of target engagement, a cell-free DNA relaxation assay is mandatory.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.25 µg of supercoiled pBR322 plasmid DNA with 1 unit of recombinant human TOPIIα in a reaction buffer containing 1 mM ATP.

  • Inhibition: Add the pyrazolo[3,4-b]pyridine derivative at varying concentrations (1 µM, 10 µM, 50 µM).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding a stop buffer (SDS and Proteinase K) to digest the enzyme and release the DNA.

  • Electrophoresis: Resolve the DNA products on a 1% agarose gel without ethidium bromide.

    • Causality: Ethidium bromide intercalates into DNA during the run, altering its supercoiling state and confounding the relaxation readout. Always post-stain the gel after electrophoresis.

  • Validation Check: The negative control (no enzyme) must show a single supercoiled band. The positive control (enzyme + ATP, no drug) must show a ladder of relaxed DNA topoisomers.

References

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: Pharmaceuticals (MDPI), 18(11), 1770 (2025) URL: [Link]

  • Title: Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: US9150577B2 - Heterocyclic compounds containing an indole core (Synthesis of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine)

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 1-methyl-5-nitro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic intermediates like 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS 98157-49-4) requires moving beyond basic Safety Data Sheets (SDS). This compound is a highly valuable building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and targeted therapeutics. However, its nitroheterocyclic core introduces specific energetic, reactive, and toxicological risks that demand a mechanistic approach to laboratory safety and waste management.

This guide provides field-proven, step-by-step methodologies to ensure operational safety, regulatory compliance, and environmental stewardship.

Physicochemical & Hazard Profiling

To manage a chemical effectively, we must first quantify its physical and hazard parameters. The table below summarizes the critical data for 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine and its structural analogs.

ParameterData / ClassificationOperational Implication
Chemical Name 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridineCore structure dictates handling protocols.
CAS Number 98157-49-4Primary identifier for institutional waste logs.
Molecular Formula C₇H₆N₄O₂ (MW: 178.15 g/mol )High nitrogen-to-carbon ratio indicates energetic potential.
Physical State Solid (Powder/Crystals)Risk of aerosolization; friction sensitivity when dry.
GHS Hazards Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A[1]Requires full PPE (nitrile gloves, goggles, fume hood).
RCRA Waste Status Characteristic Hazardous Waste (Reactivity/Toxicity)Must be segregated; EPA D003 (Reactivity) considerations apply if concentrated[2].

The Mechanistic Causality of Nitroheterocycle Hazards

Expert laboratory safety is rooted in understanding why a protocol exists. The handling of 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is governed by three mechanistic realities:

  • Thermodynamic Instability (The Energetic Potential): The nitro group (-NO₂) acts as an internal oxidizing agent. While this specific pyrazolopyridine is stable under standard conditions, nitroaromatics possess inherent thermodynamic instability. Subjecting them to severe thermal stress, shock, or friction can initiate rapid, exothermic decomposition[3].

  • Metal Salt Sensitization: Nitroaromatic compounds can react with heavy metals (e.g., lead, copper, zinc) or strong bases to form highly unstable, shock-sensitive salts[4]. Causality: This is why metal spatulas or metal-lined caps must be strictly avoided during handling and disposal.

  • Toxicological Pathway: In biological systems, nitroreductase enzymes can reduce the nitro group into reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species induce oxidative stress and can form covalent adducts with DNA and proteins, driving its acute toxicity and potential mutagenicity[5].

Standard Operating Procedure (SOP): Step-by-Step Disposal Plan

The following protocol is a self-validating system designed to safely package and transfer 1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine for final destruction via high-temperature incineration[6].

Phase 1: Segregation and Desensitization

Objective: Eliminate friction hazards and prevent incompatible chemical reactions.

  • Verify the State: Determine if the waste is a dry solid powder, a reaction mother liquor, or a contaminated consumable (e.g., filter paper).

  • Desensitize Solids: If disposing of dry powder, do not scrape or grind the material. Transfer the solid using a Teflon or ceramic spatula into a disposal vessel. Wet the solid with a compatible, less volatile solvent (e.g., isopropanol or water) to create a slurry. Validation: Visually confirm that all dry powder is thoroughly wetted, acting as a thermal sink against friction.

  • Strict Segregation: Ensure the waste stream contains NO heavy metals, strong reducing agents (e.g., sodium borohydride), or strong alkalis.

Phase 2: Primary Packaging

Objective: Secure the waste in chemically compatible, non-reactive containment.

  • Select the Container: Use a High-Density Polyethylene (HDPE) wide-mouth bottle or a Teflon-lined glass container. Never use metal containers or caps with metal foil liners.

  • Fill and Vent: Transfer the wetted waste or liquid solution into the container. Leave at least 20% headspace to accommodate any potential off-gassing or pressure changes[4].

  • Seal and Inspect: Cap the container securely with a plastic screw-cap. Wipe the exterior of the container with an ethanol-soaked tech wipe to ensure no microscopic dust remains on the threads. Validation: Perform a visual and tactile check of the exterior to ensure it is completely clean and dry.

Phase 3: Institutional Transfer & Final Destruction

Objective: Ensure regulatory compliance for final chemical destruction.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Waste: 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (Nitroheterocycle). Contains [List Solvents]. KEEP WETTED. DO NOT MIX WITH METALS."

  • EHS Transfer: Transfer the container to your Environmental Health and Safety (EHS) department using secondary containment (e.g., a sturdy plastic carrying bucket).

  • Incineration Directive: EHS must route this waste to a licensed hazardous waste facility for high-temperature incineration (>1000°C). Incineration is the only EPA-approved method that guarantees the complete destruction of the heterocyclic core and prevents environmental leaching of the nitroaromatic species[6][7].

Emergency Spill Response Protocol

In the event of a localized benchtop spill of the solid compound, immediate and controlled action is required to prevent aerosolization and sensitization.

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to a safe working height.

  • Wet Down: Do NOT sweep the dry powder. Gently mist the spill area with water or ethanol from a squirt bottle to suppress dust and desensitize the nitro compound.

  • Absorb: Cover the wetted area with an inert absorbent material (e.g., vermiculite or clean sand).

  • Collect: Use a plastic dustpan and plastic brush (non-sparking, non-metal tools) to scoop the absorbed mixture.

  • Dispose: Place the cleanup materials into an HDPE waste container, label it as contaminated nitroheterocycle waste, and follow the Phase 3 disposal steps above.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for safely processing this compound from the benchtop to final destruction.

DisposalWorkflow Start Waste Generation: 1-Methyl-5-nitro-1H- pyrazolo[3,4-b]pyridine CheckState Assess Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solution/Extract) CheckState->Liquid WetDown Wet with compatible solvent (e.g., Water/EtOH) Solid->WetDown Prevent friction/shock Segregate Segregate from: Heavy Metals, Bases, Reducing Agents Liquid->Segregate WetDown->Segregate Package Package in HDPE (Strictly NO metal caps) Segregate->Package Label Label: Hazardous Waste Nitroheterocycle EPA D003/Toxic Package->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate Final Destruction (DRE >99.99%)

Caption: Operational workflow for the safe segregation, packaging, and disposal of nitroheterocyclic waste.

References

  • National Center for Biotechnology Information (PubChem). "1H-pyrazolo(3,4-b)pyridine - Safety and Hazards." PubChem Compound Summary for CID 2755850. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." SW-846 Hazardous Waste Test Methods. Available at:[Link]

  • National Science Teachers Association (NSTA). "Biological/Chemical Waste Management: Handling Nitroaromatic Explosives." Safety Blog. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Fact Sheet – Dinitrotoluene (DNT) and Nitroaromatics." Federal Facilities Restoration and Reuse Office. Available at:[Link]

  • Defense Technical Information Center (DTIC). "Incineration of Explosive Contaminated Soil as a Means of Site Remediation." DTIC Technical Reports. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 98157-49-4).[1] The recommenda...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 98157-49-4).[1] The recommendations herein are synthesized from an analysis of the compound's constituent chemical moieties: a pyridine ring, a pyrazole core, and a nitro group. Given the absence of a specific Safety Data Sheet (SDS) in the provided search results, this guide extrapolates from the known hazards of these structural components to establish a robust framework for safe laboratory conduct.

Hazard Assessment: A Structurally-Informed Perspective

Understanding the "why" behind personal protective equipment (PPE) begins with a clear-eyed assessment of the potential risks. The molecular structure of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine suggests a multi-faceted hazard profile.

  • Pyridine Moiety : The pyridine backbone is associated with significant health risks. Pyridine is a flammable liquid and vapor that is harmful if inhaled, swallowed, or absorbed through the skin.[2] It is a skin and eye irritant and can cause systemic damage to the central nervous system, liver, and kidneys.[3][4]

  • Nitro Group : Aromatic nitro compounds are known for their potential toxicity and can often be absorbed through the skin.[5] The presence of a nitro group can also increase the flammability and, in some cases, the explosive potential of a compound, necessitating the use of flame-resistant protective gear.[5]

  • Pyrazolo[3,4-b]pyridine Core : The parent heterocyclic system, 1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and eye irritant.[6]

Therefore, all handling of this compound must assume it is toxic, readily absorbed through the skin, a severe irritant to the eyes and respiratory tract, and flammable.

Core Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is mandatory. The minimum requirements for any work in a laboratory with this compound include a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] However, for direct handling, more specific and robust protection is required.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant chemical safety goggles are required at all times to protect against splashes and chemical vapors.[7][8]

  • Elevated Risk : When handling larger volumes (>50 mL), performing transfers, or conducting reactions with a higher splash potential, a face shield must be worn in addition to safety goggles.[7][9]

Hand Protection

The selection of appropriate gloves is critical due to the compound's likely ability to be absorbed through the skin. Standard disposable nitrile gloves may provide insufficient protection for anything beyond incidental contact.[7][10]

  • Recommended Materials : For extended contact or when handling solutions, Butyl rubber or Neoprene gloves are recommended due to their superior resistance to pyridine and other aromatic solvents.[10][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving : For added protection during transfers and solution preparation, wearing a second pair of nitrile or neoprene gloves over the primary pair is a prudent measure.

  • Post-Handling : Gloves must be removed immediately after any known contact with the chemical.[7] Contaminated gloves must be disposed of as hazardous waste.[12] Always wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection
  • Lab Coat : A flame-resistant lab coat is essential due to the flammability of the pyridine moiety and the energetic nature of the nitro group.[5] The lab coat must be fully buttoned with sleeves rolled down.[11][13]

  • Chemical Apron : When there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional barrier of protection.[10]

Respiratory Protection
  • Primary Control : All handling of 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, including weighing and solution preparation, must be performed within a properly functioning and certified laboratory chemical fume hood.[11][14] This is the primary engineering control to prevent inhalation of harmful vapors or dust.

  • Contingency : In the event of a large spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required.[3][8] Use of a respirator requires prior medical clearance and fit-testing.[9]

Operational and Disposal Plans

Safe handling extends beyond simply wearing the correct PPE. It involves a systematic approach to the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in the table below. Have spill cleanup materials readily available.

  • Weighing : If the compound is a solid, handle it in a fume hood or a ventilated enclosure to avoid inhaling dust. Use non-sparking tools.

  • Transfers : Conduct all transfers of solids or solutions within the fume hood. Ground equipment when transferring flammable liquids to prevent static discharge.[15]

  • Post-Handling : After completing the work, decontaminate any surfaces. Remove and properly dispose of gloves. Wash hands thoroughly.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[15][16]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][17] Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing.[11][18] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15][17]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.

Spill and Disposal Plan
  • Small Spills (inside fume hood) : If you are trained and have the correct PPE, absorb the spill with an inert material like sand or silica gel.[8] Collect the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills (or any spill outside a fume hood) : Evacuate the area immediately. Secure the area to prevent entry and call your institution's emergency response team (e.g., Environmental Health & Safety).[11]

  • Waste Disposal : All contaminated materials, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[8] Do not pour waste down the drain.

Data and Visualization

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesDouble Nitrile or Neoprene GlovesFlame-Resistant Lab CoatChemical Fume Hood or Ventilated Enclosure
Preparing Solution Chemical Splash GogglesButyl Rubber or Neoprene GlovesFlame-Resistant Lab CoatChemical Fume Hood
Running Reaction Goggles & Face ShieldButyl Rubber or Neoprene GlovesFlame-Resistant Lab Coat, Chemical ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Butyl or Neoprene GlovesFlame-Resistant Lab Coat, Chemical ApronChemical Fume Hood (Respirator if outside hood)
PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task with 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine fume_hood Work must be in a Certified Chemical Fume Hood start->fume_hood spill_outside Is there a spill outside the fume hood? start->spill_outside base_ppe Minimum Required PPE: - Safety Goggles - Neoprene/Butyl Gloves - Flame-Resistant Lab Coat fume_hood->base_ppe splash_risk Is there a significant splash risk? base_ppe->splash_risk add_face_shield Add Face Shield & Chemical Apron splash_risk->add_face_shield Yes final_ppe Proceed with Task splash_risk->final_ppe No add_face_shield->final_ppe spill_outside->fume_hood No, continue task in hood evacuate EVACUATE AREA & Call Emergency Response spill_outside->evacuate Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). University of Washington.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. (2025). BenchChem.
  • Material Safety Data Sheet: Pyridine. (2011). J.T. Baker.
  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Cruz - Environmental Health and Safety.
  • NIOSH Pocket Guide to Chemical Hazards: Pyridine. (n.d.). Centers for Disease Control and Prevention.
  • Safety Data Sheet: Pyridine. (2009). Thermo Fisher Scientific.
  • Personal Protective Equipment Selection Guide. (2015). University of Arizona - Research Laboratory & Safety Services.
  • Safety Data Sheet. (2026). ChemScene.
  • Safety Data Sheet. (2024). Angene Chemical.
  • Hazardous Chemical Exposures. (n.d.). Princeton University - Environmental Health and Safety.
  • 1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem, National Center for Biotechnology Information.
  • Proper Protective Equipment. (2021). Chemistry LibreTexts.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco - Environmental Health & Safety.
  • Safe Handling and Storage of Nitro Compounds. (2025). BenchChem.
  • Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole. (2025). Tokyo Chemical Industry.
  • 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. (2025). U.S. Environmental Protection Agency (EPA).
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University - Environmental Health and Safety.
  • Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (2025). Fisher Scientific.
  • Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole. (2025). Fisher Scientific.
  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. (2025). ChemicalBook.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet: Pyridine. (2014). Sigma-Aldrich.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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Reactant of Route 2
1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
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